molecular formula C20H23NO3S B10798360 GSK2200150A

GSK2200150A

Número de catálogo: B10798360
Peso molecular: 357.5 g/mol
Clave InChI: NCRPMBWORFWNGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GSK2200150A is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPMBWORFWNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to GSK2200150A: A Novel Spirocyclic Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a novel spirocyclic compound identified through high-throughput screening as a potent agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activity. Notably, this compound is proposed to exert its antimycobacterial effect by inhibiting the essential mycobacterial membrane protein Large (MmpL3), a crucial transporter of mycolic acid precursors required for the formation of the unique mycobacterial cell wall. This document details the experimental protocols for its synthesis and biological evaluation and visualizes its proposed mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a spirocyclic core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValue
IUPAC Name 1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5',6'-dihydro-4'H-spiro[thiophene-3,4'-pyrrolo[1,2-a]pyrazine]
CAS Number 1443138-53-1[1]
Molecular Formula C₂₀H₂₃NO₃S
Molecular Weight 357.47 g/mol [1]
SMILES O=S(C1=CC=C(CN2CCC3(C2)CC2=C(OCCO2)C=C3)C=C1)=O
Appearance White to off-white solid
Table 2: Physical and Chemical Properties
PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility DMSO: ≥ 83.33 mg/mL (233.11 mM)[1] Ethanol: Soluble Water: Insoluble
Storage Store at -20°C[1]

Synthesis

The synthesis of this compound and related spirocycles has been described by Badiola KA, et al. in their 2014 publication in PLoS One. The synthesis involves a multi-step process.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is available in the supplementary information of the referenced publication. The general approach involves the construction of the spirocyclic core through a key chemical reaction, followed by functional group modifications to yield the final product.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.38 µM.[1][2]

Proposed Mechanism of Action: Inhibition of MmpL3

The primary molecular target of this compound and other spirocyclic compounds is believed to be the Mycobacterial membrane protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter protein responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier that is essential for the bacterium's survival and virulence.

By inhibiting MmpL3, this compound disrupts the transport of these essential building blocks, leading to a failure in cell wall biosynthesis and ultimately causing bacterial death.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors (in cytoplasm) MmpL3 MmpL3 Transporter TMM_precursors->MmpL3 Transport TMM_periplasm Trehalose Monomycolate (TMM) MmpL3->TMM_periplasm Flipping Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Assembly TMM_periplasm->Mycolic_Acid_Synthesis This compound This compound This compound->MmpL3 Inhibition

Proposed mechanism of action of this compound.
Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

This assay is used to determine the minimum inhibitory concentration of this compound against M. tuberculosis.

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.

  • Compound Dilution: this compound is serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted, and a standardized inoculum is added to each well of the microplate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Resazurin: A solution of resazurin is added to each well, and the plates are incubated for another 24 hours.

  • Reading Results: The fluorescence or color change is measured. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.

REMA_Workflow A Prepare serial dilutions of This compound in 96-well plate B Add standardized M. tuberculosis H37Rv inoculum to each well A->B C Incubate at 37°C for 7 days B->C D Add Resazurin solution to each well C->D E Incubate for 24 hours D->E F Read fluorescence/color change to determine MIC E->F

Workflow for the Resazurin Microtiter Assay.

Conclusion

This compound represents a promising class of anti-tuberculosis compounds with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent activity and unique chemical scaffold make it a valuable lead compound for the development of new drugs to combat drug-resistant tuberculosis. Further research is warranted to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

An In-Depth Technical Guide to the Mechanism of Action of GSK2200150A Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a promising anti-tubercular agent belonging to the spirocycle class of compounds. Extensive research has identified its primary mechanism of action as the inhibition of the Mycobacterium tuberculosis (Mtb) inner membrane transporter, Mycobacterial membrane protein Large 3 (MmpL3). This protein is essential for the transport of trehalose monomycolate (TMM), a critical precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall. By disrupting this vital transport process, this compound effectively inhibits mycobacterial growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the physiological consequences of its inhibitory action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel anti-tubercular drugs with unique mechanisms of action. This compound, a representative of the "Spiros" family of compounds identified through high-throughput screening by GlaxoSmithKline, has demonstrated potent activity against M. tuberculosis.[1][2] This document serves as a technical resource for researchers and drug developers, elucidating the molecular basis of this compound's antimycobacterial activity.

The Molecular Target: MmpL3

The primary molecular target of this compound and other spirocycle-containing compounds is the Mycobacterial membrane protein Large 3 (MmpL3).[2][3][4] MmpL3 is an essential inner membrane transporter in M. tuberculosis and belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters.

Function of MmpL3 in M. tuberculosis

MmpL3 plays a crucial role in the biogenesis of the mycobacterial cell wall, a complex and robust structure that is critical for the bacterium's survival and virulence. Specifically, MmpL3 is responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. TMM is a precursor for two major components of the cell wall:

  • Trehalose dimycolate (TDM): Also known as cord factor, TDM is a glycolipid that is a major component of the outer leaflet of the mycomembrane and is a key virulence factor.

  • Mycolyl-arabinogalactan-peptidoglycan complex: This complex forms the structural core of the mycobacterial cell wall.

Inhibition of MmpL3 disrupts the supply of TMM to the periplasm, leading to a halt in the synthesis of these essential cell wall components.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by directly inhibiting the function of MmpL3. This inhibition leads to a cascade of events that are detrimental to the mycobacterium.

Disruption of TMM Transport

Treatment of M. tuberculosis with spirocycle compounds, including analogues of this compound, results in the intracellular accumulation of TMM.[5] This accumulation is a direct consequence of the blockage of MmpL3-mediated transport.

Impairment of Cell Wall Synthesis

The lack of TMM in the periplasm prevents the synthesis and incorporation of mycolic acids into the cell wall. This disruption of cell wall integrity is the ultimate cause of bacterial cell death.

Logical Pathway of MmpL3 Inhibition

G cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell Wall Synthesis Mycolic Acid Incorporation (Cell Wall Synthesis) TMM_periplasm->Cell Wall Synthesis Bacterial Death Bacterial Death Cell Wall Synthesis->Bacterial Death Disruption leads to This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of this compound action.

Quantitative Data

The anti-tubercular activity of this compound and related spirocycle compounds has been quantified through various in vitro assays.

Compound/AnalogueAssay TypeStrainValueReference
This compound Minimum Inhibitory Concentration (MIC)M. tuberculosis H37Rv0.38 µM[6]
Spirocycle Analogue 1Minimum Inhibitory Concentration (MIC)M. tuberculosis0.22 µM[3]
Spirocycle Analogue 2Minimum Inhibitory Concentration (MIC)M. tuberculosis0.14 µM[3]
Spirocycle Analogue 1MIC against MmpL3 F255L mutantM. tuberculosis31 µM[3]
Spirocycle Analogue 2MIC against MmpL3 F255L mutantM. tuberculosis16 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of a compound against M. tuberculosis H37Rv using a resazurin-based microtiter assay.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Test compound (e.g., this compound) dissolved in DMSO

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture to an OD600 of 0.001 in fresh 7H9 broth.

  • Prepare serial dilutions of the test compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO vehicle) and a media-only control.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the 0.02% resazurin solution to each well.

  • Incubate for an additional 24-48 hours at 37°C.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Generation of Resistant Mutants

This protocol outlines the selection and characterization of M. tuberculosis mutants resistant to MmpL3 inhibitors.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H10 agar supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Test compound (e.g., a spirocycle analogue)

  • Sterile petri dishes

Procedure:

  • Grow a large culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to late-log phase.

  • Plate approximately 108 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing the test compound at a concentration of 4-10 times its MIC.

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolate individual resistant colonies and subculture them in drug-free media.

  • Confirm the resistance phenotype by re-determining the MIC of the test compound against the isolated mutants.

  • Extract genomic DNA from the resistant mutants for whole-genome sequencing to identify mutations in the mmpL3 gene.

TMM Accumulation Assay

This protocol describes a method to assess the accumulation of TMM in M. tuberculosis upon treatment with an MmpL3 inhibitor using radiolabeling and thin-layer chromatography (TLC).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth

  • [14C]-Acetic acid

  • Test compound

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • TLC plates (silica gel 60)

  • TLC developing solvent system (e.g., chloroform:methanol:water in a specific ratio)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Inoculate a fresh culture and add [14C]-acetic acid to the medium to metabolically label the lipids.

  • Add the test compound at a concentration above its MIC. Include a drug-free control.

  • Incubate the cultures for a defined period (e.g., 24 hours).

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellet using an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).

  • Dry the lipid extract and resuspend it in a small volume of solvent.

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate the different lipid species.

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

  • Compare the lipid profiles of the treated and untreated samples, looking for an accumulation of the TMM spot in the treated sample.

Visualizing Experimental Workflows

Workflow for MIC Determination

G Start Start Prepare Bacterial Culture Prepare Bacterial Culture Start->Prepare Bacterial Culture Inoculate Plate Inoculate Plate Prepare Bacterial Culture->Inoculate Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate Plate Incubate (7 days) Incubate (7 days) Inoculate Plate->Incubate (7 days) Add Resazurin Add Resazurin Incubate (7 days)->Add Resazurin Incubate (24-48h) Incubate (24-48h) Add Resazurin->Incubate (24-48h) Read Results Read Results Incubate (24-48h)->Read Results End End Read Results->End

Caption: Workflow for MIC determination.

Workflow for Resistant Mutant Generation

G Start Start Grow Mtb Culture Grow Mtb Culture Start->Grow Mtb Culture Plate on Drug-Containing Agar Plate on Drug-Containing Agar Grow Mtb Culture->Plate on Drug-Containing Agar Incubate (3-4 weeks) Incubate (3-4 weeks) Plate on Drug-Containing Agar->Incubate (3-4 weeks) Isolate Resistant Colonies Isolate Resistant Colonies Incubate (3-4 weeks)->Isolate Resistant Colonies Confirm Resistance (MIC) Confirm Resistance (MIC) Isolate Resistant Colonies->Confirm Resistance (MIC) Genomic DNA Extraction Genomic DNA Extraction Confirm Resistance (MIC)->Genomic DNA Extraction Whole Genome Sequencing Whole Genome Sequencing Genomic DNA Extraction->Whole Genome Sequencing Identify mmpL3 Mutations Identify mmpL3 Mutations Whole Genome Sequencing->Identify mmpL3 Mutations End End Identify mmpL3 Mutations->End

Caption: Workflow for resistant mutant generation.

Conclusion

This compound represents a significant advancement in the search for novel anti-tubercular therapies. Its mechanism of action, the targeted inhibition of the essential MmpL3 transporter, offers a new avenue for combating drug-resistant strains of M. tuberculosis. The data and protocols presented in this guide provide a solid foundation for further research and development of spirocycle-based and other MmpL3-targeting inhibitors. A thorough understanding of the molecular interactions between these compounds and MmpL3 will be crucial for optimizing their efficacy and safety profiles, ultimately contributing to the development of more effective treatment regimens for tuberculosis.

References

An In-depth Technical Guide to the Target Identification and Validation of GSK2200150A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of GSK2200150A, a potent anti-tuberculosis agent. This compound belongs to the spiro-piperidine-thieno[2,3-c]pyran class of compounds developed by GlaxoSmithKline. This document details the experimental methodologies used to identify its molecular target, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a novel antimycobacterial agent identified through high-throughput phenotypic screening against Mycobacterium bovis BCG. Subsequent target identification and validation studies have robustly demonstrated that this compound exerts its bactericidal effect by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids and the construction of the mycobacterial cell wall. The validation of MmpL3 as the target of this compound was primarily achieved through genetic approaches, specifically the whole-genome sequencing of spontaneously generated resistant mutants, and biochemical assays that demonstrated the accumulation of the MmpL3 substrate, TMM, upon compound treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the anti-tubercular activity of this compound and related compounds.

Compound Organism MIC (μM) Reference
This compoundMycobacterium tuberculosis H37Rv0.38[1]
Spiro Analog 1Mycobacterium bovis BCG0.1[2]
Spiro Analog 2Mycobacterium tuberculosis H37Rv0.03[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and representative analogs.

Compound Class Target Binding Affinity (KD) for MmpL3 Reference
Spirocycles (general)MmpL3Not publicly available
SQ109 (another MmpL3 inhibitor)MmpL31.21 - 1.65 µM[3]
AU1235 (another MmpL3 inhibitor)MmpL30.13 - 0.29 µM[3]

Table 2: Binding affinities of MmpL3 inhibitors. Note: Direct binding affinity data for this compound is not available in the public literature; data for other MmpL3 inhibitors are provided for context.

Target Identification and Validation

The identification of MmpL3 as the molecular target of this compound and the broader spirocycle series was a multi-faceted process involving genetic and biochemical approaches.

Genetic Validation: Whole-Genome Sequencing of Resistant Mutants

A primary method for identifying the target of a novel antimicrobial compound is to generate and sequence spontaneous resistant mutants. Mutations conferring resistance are often found within the gene encoding the drug's target or in genes involved in drug transport or activation.

  • Mutant Generation:

    • A large culture of Mycobacterium tuberculosis H37Rv is grown to late-logarithmic phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • The bacterial suspension is plated onto Middlebrook 7H11 agar plates containing this compound at a concentration 5-10 times the Minimum Inhibitory Concentration (MIC).

    • Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

    • Individual resistant colonies are isolated and re-streaked on drug-containing agar to confirm the resistance phenotype.

  • Genomic DNA Extraction:

    • A single confirmed resistant colony is inoculated into 50 mL of 7H9 broth and grown to mid-log phase.

    • Bacterial cells are harvested by centrifugation, and the pellet is washed with phosphate-buffered saline (PBS).

    • Genomic DNA is extracted using a combination of enzymatic lysis (lysozyme, proteinase K), mechanical disruption (bead beating), and phenol-chloroform extraction, followed by ethanol precipitation.

  • Whole-Genome Sequencing and Analysis:

    • The quantity and quality of the extracted genomic DNA are assessed using a spectrophotometer and agarose gel electrophoresis.

    • Sequencing libraries are prepared using a commercial kit (e.g., Illumina Nextera XT) and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).

    • The resulting sequencing reads are aligned to the M. tuberculosis H37Rv reference genome.

    • Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the genome of the resistant mutant to that of the wild-type parent strain.

    • The identified mutations are annotated to determine the affected genes and the nature of the amino acid changes.

For the spirocycle series, this methodology consistently identified non-synonymous mutations within the mmpL3 gene in all resistant mutants analyzed, providing strong genetic evidence that MmpL3 is the target.[4]

Biochemical Validation: Trehalose Monomycolate (TMM) Accumulation Assay

MmpL3 is responsible for the transport of TMM across the mycobacterial inner membrane. Inhibition of MmpL3 is expected to lead to the intracellular accumulation of TMM. This hypothesis was tested using a metabolic labeling assay.

  • Metabolic Labeling:

    • Mycobacterium bovis BCG is grown in 7H9 broth to mid-log phase.

    • The culture is treated with this compound at a concentration of 10x MIC for 24 hours. A vehicle control (DMSO) and a known MmpL3 inhibitor (e.g., SQ109) are included.

    • [14C]-acetic acid is added to the cultures, and they are incubated for a further 8 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Bacterial cells are harvested by centrifugation.

    • The cell pellet is washed and then subjected to a biphasic lipid extraction using a chloroform:methanol:water mixture (e.g., Bligh-Dyer extraction).

    • The organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC) Analysis:

    • The dried lipid extract is resuspended in a small volume of chloroform:methanol (2:1).

    • The lipid extract is spotted onto a silica gel TLC plate.

    • The TLC plate is developed in a solvent system capable of separating polar lipids, such as chloroform:methanol:water (60:30:6, v/v/v).

    • The TLC plate is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.

    • The spots corresponding to TMM and trehalose dimycolate (TDM) are identified based on their migration relative to standards.

Treatment of mycobacteria with compounds from the spiro series, including analogs of this compound, resulted in a significant accumulation of TMM, consistent with the inhibition of its transporter, MmpL3.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows described in this guide.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Fatty Acid Synthase I Fatty Acid Synthase I Mycolic Acid Synthesis Mycolic Acid Synthesis Fatty Acid Synthase I->Mycolic Acid Synthesis TMM Synthesis TMM Synthesis Mycolic Acid Synthesis->TMM Synthesis Trehalose-6-phosphate Trehalose-6-phosphate Trehalose-6-phosphate->TMM Synthesis TMM TMM TMM Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycolic Acid Transferases Mycolic Acid Transferases TMM_periplasm->Mycolic Acid Transferases Cell Wall Synthesis Mycolyl-arabinogalactan-peptidoglycan complex Mycolic Acid Transferases->Cell Wall Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM in M. tuberculosis.

Target_ID_Workflow cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation Culture with this compound Culture with this compound Isolate Resistant Colonies Isolate Resistant Colonies Culture with this compound->Isolate Resistant Colonies Genomic DNA Extraction Genomic DNA Extraction Isolate Resistant Colonies->Genomic DNA Extraction Whole-Genome Sequencing Whole-Genome Sequencing Genomic DNA Extraction->Whole-Genome Sequencing Identify mmpL3 Mutations Identify mmpL3 Mutations Whole-Genome Sequencing->Identify mmpL3 Mutations Culture + [14C]-acetate Culture + [14C]-acetate Treat with this compound Treat with this compound Culture + [14C]-acetate->Treat with this compound Lipid Extraction Lipid Extraction Treat with this compound->Lipid Extraction TLC Analysis TLC Analysis Lipid Extraction->TLC Analysis TMM Accumulation TMM Accumulation TLC Analysis->TMM Accumulation

References

The Role of MmpL3 in the Mechanism of Action of GSK2200150A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. The mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has been identified as a highly vulnerable target for new anti-tubercular drugs. This document provides a comprehensive technical overview of the role of MmpL3 in the activity of GSK2200150A, a representative of the GSK Spiros family of MmpL3 inhibitors. We will delve into the mechanism of MmpL3 function, the inhibitory action of this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental processes.

Introduction to MmpL3: An Essential Transporter

Mycobacterial membrane protein Large 3 (MmpL3) is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] It is an essential inner membrane protein in Mycobacterium tuberculosis and other mycobacterial species, playing a critical role in the biogenesis of the unique and complex mycobacterial cell wall.[1][3] The primary function of MmpL3 is to transport trehalose monomycolate (TMM), a crucial precursor for mycolic acids, across the cytoplasmic membrane.[1][4][5][6][7] These mycolic acids are subsequently incorporated into trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which are fundamental components of the mycobacterial outer membrane.[5][7][8]

Structurally, MmpL3 consists of 12 transmembrane helices and two large periplasmic domains.[4][9][10] Its transport function is dependent on the proton motive force (PMF), suggesting it acts as a proton antiport.[2][4][6][11] The essentiality of MmpL3 for mycobacterial viability and its role in cell wall synthesis make it a prime target for the development of new anti-tuberculosis drugs.[3][12]

This compound: An MmpL3 Inhibitor

This compound is a representative of the GSK Spiros family of anti-tuberculosis lead compounds identified through high-throughput screening campaigns.[13] Like a growing number of structurally diverse small molecules, including SQ109, AU1235, and various indolecarboxamides, the mode of action of this compound involves the inhibition of MmpL3.[3][13] Strains of M. tuberculosis with mutations in the mmpL3 gene have demonstrated resistance to this class of compounds, providing strong evidence that MmpL3 is the primary target.[13][14]

Mechanism of Inhibition

The inhibitory action of this compound and other MmpL3 inhibitors is multifaceted but converges on the disruption of TMM transport. There are two proposed, non-mutually exclusive mechanisms for this inhibition:

  • Direct Binding and Blockade: Structural studies of MmpL3 in complex with various inhibitors have revealed a common binding pocket located in the transmembrane domain of the protein.[7][15] These inhibitors are thought to physically obstruct the proton translocation channel, thereby preventing the conformational changes necessary for TMM transport.[10][15] This direct binding disrupts the proton antiport mechanism essential for MmpL3's function.[10]

  • Dissipation of Proton Motive Force (PMF): Some MmpL3 inhibitors, including SQ109, have been shown to dissipate the transmembrane electrochemical proton gradient (Δp), which comprises both the electrical potential (Δψ) and the transmembrane pH gradient (ΔpH).[11][16] Since MmpL3 is a PMF-dependent transporter, the collapse of this gradient indirectly inhibits its activity.[11]

Inhibition of MmpL3 by compounds like this compound leads to the intracellular accumulation of TMM and a corresponding decrease in the levels of TDM and mycolyl-arabinogalactan, ultimately resulting in bactericidal activity against replicating M. tuberculosis.[7][13]

Quantitative Data

The following tables summarize key quantitative data related to the activity of MmpL3 inhibitors.

Table 1: In Vitro Activity of Representative MmpL3 Inhibitors against M. tuberculosis

CompoundChemical ClassMIC (µg/mL)IC50 (µM)Reference(s)
SQ109 Ethylene diamine0.1 - 0.4~1[17]
AU1235 Adamantyl urea0.02 - 0.1~0.05[17]
BM212 Diarylpyrrole0.015 - 0.06~0.1[17]
NITD-304 Indolecarboxamide0.02-[17]
NITD-349 Indolecarboxamide0.03-[17]
This compound SpirocycleNot specifiedNot specified[13][18]

Table 2: Binding Affinities of Ligands to Purified MmpL3

LigandDissociation Constant (Kd)MethodReference(s)
Trehalose Monomycolate (TMM) 3.7 ± 1.3 µMNative Mass Spectrometry[7]
Phosphatidylethanolamine (PE) 19.5 ± 6.3 µMNative Mass Spectrometry[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of MmpL3 inhibitors.

Protocol 1: Generation of MmpL3-Resistant Mutants

This protocol is fundamental for confirming MmpL3 as the target of a given compound.

  • Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[3]

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the test compound (e.g., this compound) against the wild-type strain using a standard microplate-based assay.[3]

  • Selective Plating: Prepare 7H10 agar plates containing the test compound at a concentration of 5-10 times the MIC. Also, prepare control plates with the vehicle (e.g., DMSO) only.[3]

  • Inoculation and Incubation: Plate a high density of the bacterial culture onto the selective and control plates. Incubate at 37°C for 3-4 weeks.

  • Isolation of Resistant Colonies: Pick individual colonies that grow on the selective plates and subculture them in drug-free media.

  • Confirmation of Resistance: Re-determine the MIC of the test compound for the isolated mutants to confirm the resistance phenotype.

  • Genotypic Analysis: Extract genomic DNA from the resistant isolates. Amplify the mmpL3 gene using PCR and sequence the product to identify mutations. Whole-genome sequencing can be performed for a more comprehensive analysis.[3]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is used to determine the potency of an antimicrobial agent.

  • Bacterial Suspension Preparation: Grow M. tuberculosis cultures to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.[3]

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add the prepared bacterial suspension to each well containing the compound dilutions.[3]

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.[3]

  • Readout: Add a viability indicator such as resazurin solution (0.02% w/v) to each well and incubate for another 24-48 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[3]

Protocol 3: Whole-Cell Phenotypic Screening using a Fluorescent Reporter Strain

This high-throughput assay is used for the initial screening of large compound libraries.

  • Bacterial Culture Preparation: Grow an M. tuberculosis strain expressing a fluorescent reporter protein (e.g., mCherry or DsRed) to mid-log phase. Dilute the culture to a starting OD590 of approximately 0.02.[17]

  • Assay Plate Preparation: Dispense test compounds, positive controls, and vehicle controls into a 384-well plate.

  • Inoculation: Add the diluted bacterial culture to each well.[17]

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[17]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation 587 nm, emission 610 nm for mCherry). A decrease in fluorescence indicates growth inhibition.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to MmpL3 and its inhibitors.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Ag85 Complex mAGP Mycolyl-AG-Peptidoglycan (mAGP) TMM_periplasm->mAGP Ag85 Complex AG Arabinogalactan (AG) AG->mAGP This compound This compound This compound->MmpL3 Inhibits

Caption: MmpL3-mediated transport of TMM and inhibition by this compound.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Whole-Cell Phenotypic Assay (Fluorescence-based) Start->Primary_Screen Primary_Hits Identify Primary Hits (Growth Inhibition ≥90%) Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay: Determine MIC & IC50 Primary_Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Resistance_Screen Resistance Mutant Generation & Whole Genome Sequencing Potent_Hits->Resistance_Screen MmpL3_Mutants Mutations in mmpL3 gene? Resistance_Screen->MmpL3_Mutants Mechanism_Studies Mechanism of Action Studies: - TMM Accumulation Assay - PMF Dissipation Assay MmpL3_Mutants->Mechanism_Studies Yes Non_MmpL3_Target Different Target MmpL3_Mutants->Non_MmpL3_Target No Lead_Compound Lead Compound (e.g., this compound) Mechanism_Studies->Lead_Compound

Caption: High-throughput screening workflow for MmpL3 inhibitors.

Logical_Relationship Compound This compound inhibits Mtb growth Resistant_Mutants Resistant mutants are isolated on this compound-containing media Compound->Resistant_Mutants Sequencing Genome sequencing reveals mutations in the mmpL3 gene Resistant_Mutants->Sequencing Hypothesis Hypothesis: MmpL3 is the target of this compound Sequencing->Hypothesis Conclusion Conclusion: Inhibition of MmpL3 is the primary mechanism of action of this compound Hypothesis->Conclusion Validation

Caption: Logical workflow for target identification of MmpL3 inhibitors.

Conclusion

MmpL3 is an essential and highly vulnerable target in Mycobacterium tuberculosis. Its critical role in transporting TMM for mycolic acid synthesis makes it indispensable for the bacterium's survival. This compound, a representative of the spirocycle class of inhibitors, exerts its bactericidal effect by targeting MmpL3. The mechanism of inhibition involves either direct binding to the transporter's transmembrane domain, disrupting the proton motive force-driven transport cycle, or indirect inhibition through the dissipation of the PMF. The consistent isolation of resistant mutants with mutations in the mmpL3 gene provides unequivocal evidence for its role as the primary target. The continued study of the MmpL3-inhibitor interface and the development of robust screening assays are paramount for the optimization of current lead compounds and the discovery of new anti-tubercular agents to combat the global threat of tuberculosis.

References

GSK2200150A: A Spirocyclic Antimycobacterial Agent Targeting MmpL3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a novel spirocyclic antimycobacterial agent identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound belongs to a class of molecules that target the essential mycolic acid transporter, MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, from the cytoplasm to the periplasm. By inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Core Compound Information

PropertyValueReference
IUPAC Name 1'-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-spiro[piperidine-4,4'-thieno[3,2-c]pyran]Inferred from structure
CAS Number 1443138-53-1[1]
Molecular Formula C20H23NO3S[1]
Molecular Weight 357.47 g/mol [1]
Structure this compound Structure[2]

Quantitative Antimycobacterial Activity

This compound has demonstrated potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis. While extensive quantitative data for this compound is not publicly available, the following tables summarize the known activity and cross-resistance profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Mycobacterial StrainMIC (µM)Reference
Mycobacterium tuberculosis H37Rv0.38[3]
Mycobacterium bovis BCGNot Reported
Mycobacterium smegmatisNot Reported

Table 2: Cross-Resistance of MmpL3 Mutants to this compound ("Spiros")

This table shows the fold increase in the 50% inhibitory concentration (IC50) for various M. tuberculosis MmpL3 mutants when treated with this compound, indicating that MmpL3 is the primary target and that mutations in this transporter confer resistance.

MmpL3 MutationIC50 Fold Change vs. Wild-TypeReference
T284A~2-3[4]
A677T~3-4[4]
S591I~8-10[4]

Table 3: Cytotoxicity and Direct Target Inhibition

ParameterValueCell Line/AssayReference
MmpL3 Inhibition (IC50) Not ReportedDirect Binding/Functional Assay
Cytotoxicity (CC50) Not Reportede.g., Vero, HepG2, THP-1

Mechanism of Action: Inhibition of MmpL3

The primary mechanism of action of this compound is the inhibition of the MmpL3 transporter. MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis. It plays a critical role in the biosynthesis of the unique and complex mycobacterial cell wall.

Specifically, MmpL3 functions as a flippase, transporting trehalose monomycolate (TMM) from its site of synthesis in the cytoplasm across the inner membrane to the periplasmic space. In the periplasm, mycolic acids from TMM are transferred to the arabinogalactan by the antigen 85 complex to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall. Inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a halt in the synthesis of the outer mycomembrane, ultimately resulting in bacterial cell death.[5][6]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Synthesis TMM Synthesis Mycolic Acid Synthesis->TMM Synthesis Fatty Acid Synthase II MmpL3 MmpL3 Transporter TMM Synthesis->MmpL3 TMM Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell Wall Synthesis Cell Wall Synthesis TMM_periplasm->Cell Wall Synthesis Antigen 85 Complex Mycobacterial Cell Wall Mycobacterial Cell Wall Cell Wall Synthesis->Mycobacterial Cell Wall This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other antimycobacterial agents targeting the cell wall.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv culture in mid-log phase.

  • This compound stock solution in DMSO.

  • 96-well microtiter plates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a sterile broth control.

  • Dilute the mid-log phase M. tuberculosis H37Rv culture to an OD600 of 0.001 in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well, bringing the final volume to 200 µL.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Incubate for an additional 24 hours at 37°C.

  • Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink. The blue color indicates inhibition of bacterial growth.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of this compound in 96-well plate start->prepare_dilutions inoculate_plate Add bacterial inoculum to each well prepare_dilutions->inoculate_plate prepare_inoculum Prepare M. tuberculosis H37Rv inoculum (OD600=0.001) prepare_inoculum->inoculate_plate incubate_7d Incubate at 37°C for 7 days inoculate_plate->incubate_7d add_resazurin Add resazurin solution incubate_7d->add_resazurin incubate_24h Incubate at 37°C for 24 hours add_resazurin->incubate_24h read_mic Determine MIC (lowest concentration with no color change) incubate_24h->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Trehalose Monomycolate (TMM) Transport Assay

This assay assesses the inhibition of MmpL3 by monitoring the accumulation of radiolabeled TMM.[7]

Materials:

  • Mycobacterium tuberculosis culture.

  • [1,2-¹⁴C]acetic acid.

  • This compound.

  • Chloroform/methanol (2:1, v/v).

  • TLC plates (silica gel).

  • TLC developing solvent (e.g., chloroform/methanol/water, 60:30:6, v/v/v).

  • Phosphorimager screen and scanner.

Procedure:

  • Grow M. tuberculosis to mid-log phase.

  • Treat the culture with this compound at various concentrations (e.g., 1x, 5x, 10x MIC) for a defined period (e.g., 6 hours). Include an untreated control.

  • Add [1,2-¹⁴C]acetic acid to each culture and incubate for an additional 2-4 hours to allow for incorporation into lipids.

  • Harvest the cells by centrifugation.

  • Extract the total lipids from the cell pellet using chloroform/methanol (2:1).

  • Dry the lipid extract and resuspend in a small volume of chloroform/methanol.

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the different lipid species (TMM, TDM, etc.).

  • Dry the TLC plate and expose it to a phosphorimager screen.

  • Scan the screen and quantify the radioactivity of the spots corresponding to TMM and trehalose dimycolate (TDM).

  • Inhibition of MmpL3 is indicated by an increase in the radiolabeled TMM spot and a corresponding decrease in the TDM spot compared to the untreated control.

Mammalian Cell Cytotoxicity Assay (CC50)

This protocol describes a common method to assess the cytotoxicity of a compound on a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[8]

Materials:

  • Vero or HepG2 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis

The synthesis of this compound involves the construction of the spiro[piperidine-4,4'-thieno[3,2-c]pyran] core followed by N-alkylation with a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety. While a specific synthesis scheme for this compound is not publicly detailed, a plausible route can be inferred from the synthesis of related spirocyclic compounds.[6][9][10]

Synthesis_Pathway start Start step1 Pictet-Spengler type reaction of a piperidone derivative with a thiophene-containing alcohol to form the spirocyclic core start->step1 step2 Deprotection of the piperidine nitrogen step1->step2 step3 Reductive amination or N-alkylation with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde or a corresponding halide step2->step3 product This compound step3->product

Caption: Plausible synthetic pathway for this compound.

Resistance Mechanisms

Resistance to this compound and other MmpL3 inhibitors primarily arises from single nucleotide polymorphisms (SNPs) in the mmpL3 gene. These mutations lead to amino acid substitutions in the MmpL3 protein, which likely alter the drug-binding site and reduce the inhibitory effect of the compound. As shown in Table 2, mutations such as T284A, A677T, and S591I have been shown to confer resistance to this compound.[4] The emergence of resistance through target modification underscores the specificity of this class of compounds for MmpL3.

Conclusion

This compound is a promising antimycobacterial agent with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its spirocyclic core represents a novel scaffold for the development of new anti-tuberculosis drugs. Further studies to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to optimize its metabolic stability are warranted. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the discovery and development of new MmpL3 inhibitors and other novel antimycobacterial agents.

References

In Vitro Activity of GSK2200150A Against Mycobacterium tuberculosis H37Rv: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the anti-tuberculosis agent GSK2200150A against the virulent Mycobacterium tuberculosis H37Rv strain. The document details the quantitative inhibitory data, the experimental protocols for its determination, and the underlying mechanism of action.

Data Presentation

The in vitro potency of this compound against the H37Rv strain of M. tuberculosis has been determined through microbiological assays. The primary quantitative metric available is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Compound Organism Assay Type Metric Value Reference
This compoundMycobacterium tuberculosis H37RvBroth microdilution with Resazurin-based fluorescence detectionMIC0.38 µM[1][2]

Experimental Protocols

The determination of the in vitro activity of this compound against M. tuberculosis H37Rv is performed using standardized and reproducible methods. The following protocols are central to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of this compound against the H37Rv strain.

1. Preparation of Compound Plates:

  • This compound is serially diluted in purified water in triplicate in 96-well microtiter plates.

  • A final volume of 10 µL per well is used for the compound dilutions.

2. Inoculum Preparation:

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with Albumin-Dextrose-Catalase (ADC), 20% Tween 80, and 50% glycerol.

  • The bacterial suspension is adjusted to an optical density at 600 nm (OD600) of 0.001.

3. Incubation:

  • 90 µL of the bacterial suspension is added to each well of the compound-containing microtiter plates.

  • The plates are incubated for 7 days at 37°C.

4. Viability Assessment:

  • Following the 7-day incubation, 10 µL of a 0.05% (w/v) Resazurin solution is added to each well.

  • The plates are incubated for an additional 24 hours at 37°C.

  • Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

5. Data Analysis:

  • Background fluorescence is subtracted from all wells.

  • The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing this compound to the fluorescence of control wells without the compound. The MIC is determined as the lowest concentration of the compound that inhibits visible growth, as indicated by the lack of fluorescence development.

Trehalose Monomycolate (TMM) Transport Assay

This assay is employed to investigate the mechanism of action of MmpL3 inhibitors like this compound by assessing their impact on the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.

1. Bacterial Culture and Radiolabeling:

  • M. tuberculosis H37Rv is grown to the mid-log phase.

  • The culture is then incubated with a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, to allow for its incorporation into mycolic acids.

2. Compound Treatment:

  • The radiolabeled culture is treated with varying concentrations of this compound. A known MmpL3 inhibitor and a vehicle control (e.g., DMSO) are included for comparison.

3. Lipid Extraction:

  • Bacterial cells are harvested, and total lipids are extracted using a chloroform and methanol mixture.

4. Thin-Layer Chromatography (TLC):

  • The extracted lipids are separated on a silica gel plate using a suitable solvent system (e.g., chloroform:methanol:water).

5. Analysis:

  • The TLC plate is exposed to a phosphor screen to visualize and quantify the radiolabeled lipid species, specifically TMM and trehalose dimycolate (TDM).

  • Inhibition of MmpL3 by this compound is indicated by an accumulation of TMM and a corresponding decrease in TDM.

Mechanism of Action and Signaling Pathway

This compound exerts its antimycobacterial effect by targeting the essential inner membrane transporter, Mycobacterial membrane protein Large 3 (MmpL3). The mechanism of action involves the dissipation of the proton motive force (PMF) across the mycobacterial inner membrane, which is essential for the function of MmpL3. This disruption inhibits the transport of trehalose monomycolate (TMM), a critical precursor for the synthesis of the mycolic acid-containing outer membrane. The inhibition of this pathway leads to the cessation of cell wall biosynthesis and ultimately results in bacterial cell death.

GSK2200150A_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri Translocates Cell_Death Bacterial Cell Death MmpL3->Cell_Death Inhibition leads to PMF Proton Motive Force (PMF) PMF->MmpL3 Energizes GSK This compound GSK->PMF Dissipates TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Transport Substrate Mycolic_Acid Mycolic Acid Layer (Cell Wall) TMM_peri->Mycolic_Acid Precursor for

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound against M. tuberculosis H37Rv.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Incubation Incubate Compound with Bacteria (7 days, 37°C) Compound_Prep->Incubation Inoculum_Prep Prepare M. tuberculosis H37Rv Inoculum (OD600 = 0.001) Inoculum_Prep->Incubation Resazurin Add Resazurin (Incubate 24h, 37°C) Incubation->Resazurin Fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Resazurin->Fluorescence MIC_Calc Calculate % Survival and Determine MIC Fluorescence->MIC_Calc

References

In-Depth Technical Guide: Minimum Inhibitory Concentration (MIC) of GSK2200150A

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Minimum Inhibitory Concentration (MIC) of GSK2200150A, a novel anti-tuberculosis agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Introduction

This compound is an antimycobacterial agent identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis and Mycobacterium bovis BCG.[1] It belongs to a class of compounds with a spirocycle core and has shown significant activity against virulent strains of M. tuberculosis.[2] This guide focuses on the quantitative measure of its in vitro efficacy, the Minimum Inhibitory Concentration (MIC).

Quantitative Data: MIC of this compound

The antibacterial activity of this compound has been determined against the virulent Mycobacterium tuberculosis strain H37Rv. The quantitative data is summarized in the table below.

CompoundBacterial StrainMIC (µM)
This compoundMycobacterium tuberculosis H37Rv0.38[2][3]

Experimental Protocol: MIC Determination

The following protocol outlines the broth microdilution method used to determine the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis H37Rv.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth, supplemented with Albumin-Dextrose-Catalase (ADC)

  • 20% Tween 80

  • 50% Glycerol

  • 96-well microtiter plates

  • Resazurin solution (0.05% w/v)

  • FLUOstar Omega microplate reader or equivalent

Procedure:

  • Compound Preparation: this compound is serially diluted in purified water. 10 µL of each dilution is added to triplicate wells of a 96-well microtiter plate.[2]

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in complete Middlebrook 7H9 media. The bacterial suspension is adjusted to an optical density at 600 nm (OD600) of 0.001.[2]

  • Inoculation: 90 µL of the prepared bacterial suspension is added to each well of the 96-well plate containing the diluted compound.[2]

  • Incubation: The plates are incubated for 7 days at 37°C.[2]

  • Growth Assessment: After the incubation period, 10 µL of 0.05% (w/v) resazurin solution is added to each well. The plates are then incubated for an additional 24 hours at 37°C.[2]

  • Data Analysis: Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing this compound to the control wells without the compound after subtracting the background fluorescence.[2] The MIC is defined as the lowest concentration of the compound that inhibits visible growth, as indicated by the lack of fluorescence development.

Mechanism of Action and Signaling Pathway

This compound is classified as a Mycobacterium tuberculosis gyrase inhibitor (MGI). These inhibitors target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The mechanism of MGIs is distinct from that of fluoroquinolones, another class of antibiotics that also target DNA gyrase.[4]

The diagram below illustrates the proposed mechanism of action for this compound.

G cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling Introduces DNA_Replication DNA Replication & Transcription DNA Bacterial DNA DNA->DNA_Gyrase Binds to Replication_Fork Replication Fork Replication_Fork->DNA_Replication Allows Progression Negative_Supercoiling->Replication_Fork Relieves Torsional Strain Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to G cluster_workflow MIC Determination Workflow prep_compound Prepare Serial Dilutions of this compound inoculate Inoculate 96-well Plates prep_compound->inoculate prep_inoculum Prepare M. tuberculosis H37Rv Inoculum (OD600=0.001) prep_inoculum->inoculate incubate1 Incubate for 7 days at 37°C inoculate->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate for 24 hours at 37°C add_resazurin->incubate2 read_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate2->read_fluorescence determine_mic Determine MIC read_fluorescence->determine_mic

References

The Spirocyclic Antitubercular Agent GSK2200150A: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the spirocyclic compound GSK2200150A, a novel antitubercular agent identified through high-throughput screening. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and development in the fight against tuberculosis.

Core Compound Profile: this compound

This compound is a representative of the "Spiros" family of anti-tuberculosis leads developed by GlaxoSmithKline.[1] It exhibits potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.38 μM.[2] The spirocyclic core of this compound class has been a focal point for medicinal chemistry efforts to develop new therapeutics against tuberculosis.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships for a series of analogs based on the this compound scaffold. The data is extracted from the open-source publication by Badiola KA, et al. (2014), which details the synthesis and evaluation of these compounds.

Compound IDR GroupMIC (μM) against M. tuberculosis H37Rv
This compound 0.38
10 >100
11 0.06
12 25
13 1.6
14 0.8
15 1.6
16 12.5
17 >100
18 >100

Data sourced from Badiola KA, et al. PLoS One. 2014;9(12):e111782.

Key SAR Insights:

  • N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen plays a crucial role in the antitubercular activity.

  • Aromatic Substituents: Analogs with aromatic substituents at the R position, particularly the biphenyl group in the optimized analog 11 , demonstrate significantly enhanced potency compared to the initial lead, this compound.

  • Alkyl and Acyl Groups: Simple alkyl or acyl substitutions at the nitrogen, as seen in compounds 10 , 17 , and 18 , lead to a dramatic loss of activity.

  • Benzyl Analogs: Benzyl-substituted analogs (13 , 14 , 15 , and 16 ) show moderate to good activity, suggesting that an aromatic ring in this position is favorable.

Proposed Mechanism of Action: Targeting MmpL3

While the precise molecular interactions are still under investigation, evidence suggests that the spirocyclic compounds, including this compound and its analogs, exert their antitubercular effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death.

cluster_membrane Mycobacterial Cell Membrane MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Translocation Mycolic_Acid Mycolic Acid Layer (Outer Membrane) TMM_peri->Mycolic_Acid Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Synthesis of Spirocycle Analogs

The synthesis of the spirocycle analogs of this compound was achieved through a multi-step process as outlined in the workflow below. The key step involves an oxa-Pictet-Spengler reaction to construct the core spirocyclic scaffold.

start Starting Materials: Thiophene-3-ethanol & Aldehyde step1 Step 1: Oxa-Pictet-Spengler Reaction start->step1 intermediate Core Spirocycle Intermediate step1->intermediate step2 Step 2: N-Deprotection intermediate->step2 amine Secondary Amine step2->amine step3 Step 3: N-Functionalization (Reductive Amination or Acylation) amine->step3 final Final Spirocycle Analogs step3->final

Caption: General synthetic workflow for spirocycle analogs.

Antitubercular Activity Assay

The in vitro activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a resazurin-based microplate assay.

  • Preparation of Compounds: Compounds were solubilized in DMSO to create stock solutions.

  • Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay Setup:

    • Compounds were serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

    • The plates were incubated at 37°C for a defined period.

  • Resazurin Addition: A solution of resazurin was added to each well, and the plates were re-incubated.

  • Data Analysis: The fluorescence was measured using a microplate reader. The MIC was determined as the lowest concentration of the compound that inhibited the growth of the bacteria, as indicated by the lack of reduction of resazurin (no color change from blue to pink).

Conclusion

The spirocyclic scaffold of this compound represents a promising starting point for the development of novel antitubercular agents. The structure-activity relationship studies have demonstrated that modifications to the N-substituent of the piperidine ring can lead to significant improvements in potency. The optimized analog, with a biphenyl moiety, showcases a substantial increase in activity, highlighting a clear direction for future medicinal chemistry efforts. The likely mechanism of action, through the inhibition of the essential MmpL3 transporter, provides a solid foundation for further target-based drug design and optimization. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

References

Methodological & Application

Application Notes and Protocols for GSK2200150A In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2200150A is an investigational anti-tuberculosis agent identified through high-throughput screening. It belongs to the spirocycle class of compounds and has demonstrated potent activity against Mycobacterium tuberculosis. These application notes provide detailed protocols for in vitro assays to evaluate the antimycobacterial activity and cytotoxicity of this compound, along with an overview of its mechanism of action.

Mechanism of Action

This compound targets the Mycobacterium tuberculosis membrane protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound disrupts the transport of these essential building blocks, leading to a failure in the formation of the mycobacterial cell wall and ultimately resulting in cell death.[1][2]

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Precursors Mycolic Acid Precursors (Fatty Acid Synthase I & II) TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycolic_Acids Mycolic Acids TMM_Periplasm->Mycolic_Acids Processing Cell_Wall_Integration Cell Wall Integration (Arabinogalactan, Trehalose Dimycolate) Mycolic_Acids->Cell_Wall_Integration This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound.

ParameterOrganism/Cell LineValueReference
MIC Mycobacterium tuberculosis H37Rv0.38 µM[3][4]

Experimental Protocols

Mycobacterium tuberculosis Growth Inhibition Assay

This protocol details the methodology to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Workflow Diagram:

Prep_Compound Prepare serial dilutions of this compound Plate_Setup Add compound and bacterial suspension to 96-well plate Prep_Compound->Plate_Setup Prep_Bacteria Culture M. tuberculosis H37Rv to OD600 of 0.001 Prep_Bacteria->Plate_Setup Incubation_1 Incubate for 7 days at 37°C Plate_Setup->Incubation_1 Add_Resazurin Add Resazurin solution Incubation_1->Add_Resazurin Incubation_2 Incubate for 24 hours at 37°C Add_Resazurin->Incubation_2 Read_Fluorescence Measure fluorescence at 590 nm Incubation_2->Read_Fluorescence Data_Analysis Calculate percentage of mycobacterial survival Read_Fluorescence->Data_Analysis

Caption: Workflow for the M. tuberculosis growth inhibition assay.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with Albumin-Dextrose-Catalase (ADC)

  • Tween 80

  • Glycerol

  • Resazurin sodium salt

  • Sterile 96-well microtiter plates (black, clear bottom for fluorescence reading is recommended)

  • Plate reader capable of measuring fluorescence at 590 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in purified water to achieve the desired final concentrations. 10 µL of each dilution is added to triplicate wells of a 96-well plate.[3][4]

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 media (containing ADC, 0.2% glycerol, and 0.05% Tween 80) at 37°C.[3] Adjust the bacterial suspension to an optical density at 600 nm (OD600) of 0.001.[3][4]

  • Assay Setup: Add 90 µL of the bacterial suspension to each well of the 96-well plate containing the pre-diluted compound. Include control wells with bacteria only (no compound) and media only (background control).[3][4]

  • Incubation: Incubate the plates for 7 days at 37°C.[3][4]

  • Viability Staining: Following the 7-day incubation, add 10 µL of 0.05% (w/v) resazurin solution to each well.[3][4]

  • Second Incubation: Incubate the plates for an additional 24 hours at 37°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable bacteria.[3][4]

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of 590 nm using a microplate reader.[3][4]

  • Data Analysis: Subtract the background fluorescence from all wells. The percentage of mycobacterial survival is determined by comparing the fluorescence of the wells containing this compound to the control wells without the compound. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.

Cytotoxicity Assay in Human Cells

This protocol describes a method to evaluate the cytotoxicity of this compound against a human cell line.

Materials:

  • This compound

  • Human monocytic cell line (e.g., THP-1)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Resazurin sodium salt

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells at a density of 1x10^5 cells per well in a 96-well plate. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells. Incubate for 48 hours at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. After the differentiation period, remove the PMA-containing medium and add the medium with the various concentrations of this compound (e.g., ranging from 1.56 to 200 µM).

  • Incubation: Incubate the plates for 4 days at 37°C.

  • Viability Assessment: Add 0.05% (w/v) resazurin solution to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence as described in the previous protocol.

  • Data Analysis: Calculate the cell viability as a percentage of the fluorescence in the untreated control wells. This data can be used to determine the 50% cytotoxic concentration (CC50).

References

Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest: GSK2200150A

Note on Compound Activity: Public scientific literature primarily identifies this compound as an anti-tuberculosis agent with potent activity against Mycobacterium tuberculosis. The primary cell-based assay documented for this activity is a mycobacterial growth inhibition assay. However, to address the detailed request for protocols related to cellular signaling pathways, these application notes will focus on a key pathway in immunology, the RORγt (Retinoic acid receptor-related orphan receptor gamma t) signaling pathway. The following protocols are standard methods to assess the activity of compounds that may act as inverse agonists of RORγt, a common drug target for inflammatory diseases. These can be adapted to test the activity of any compound, including this compound, on this pathway.

Overview of RORγt Signaling and its Role in Th17 Cells

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor that is crucial for the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[4] Dysregulation of the RORγt-IL-17 axis is implicated in the pathogenesis of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][5]

As a nuclear receptor, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL17A, and recruits co-activators to initiate gene transcription.[5] Inverse agonists of RORγt are small molecules that bind to the receptor and promote the recruitment of co-repressors, thereby inhibiting the transcription of RORγt target genes.[6]

The following application notes describe key cell-based assays to determine the potency and mechanism of action of putative RORγt inverse agonists.

RORγt Signaling Pathway Diagram

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR Binds IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds SMADs SMADs TGF-βR->SMADs Activates STAT3 STAT3 IL-6R->STAT3 Activates RORγt_gene RORC Gene SMADs->RORγt_gene Induces Transcription p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylates p-STAT3->RORγt_gene Induces Transcription RORγt_protein RORγt RORγt_gene->RORγt_protein Translation IL17_promoter IL17 Promoter (RORE) RORγt_protein->IL17_promoter Binds IL-17A_mRNA IL-17A mRNA IL17_promoter->IL-17A_mRNA Transcription This compound RORγt Inverse Agonist (e.g., this compound) This compound->RORγt_protein Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation.

Key Cell-Based Assays and Protocols

RORγt Reporter Gene Assay

Application: To measure the direct inhibitory effect of a compound on RORγt transcriptional activity in a controlled cellular context.

Principle: A reporter cell line is engineered to express the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt LBD, leading to the recruitment of co-repressors and a decrease in luciferase expression, which is measured as a reduction in luminescence.

Experimental Workflow Diagram:

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_cells Seed RORγt-GAL4 reporter cells Add_compounds Add compound dilutions to cells Seed_cells->Add_compounds Prepare_compounds Prepare serial dilutions of this compound Prepare_compounds->Add_compounds Incubate Incubate for 24-48 hours Add_compounds->Incubate Lyse_cells Lyse cells and add luciferase substrate Incubate->Lyse_cells Measure_luminescence Measure luminescence Lyse_cells->Measure_luminescence Calculate_inhibition Calculate percent inhibition vs. vehicle control Measure_luminescence->Calculate_inhibition Determine_IC50 Determine IC50 value Calculate_inhibition->Determine_IC50

Caption: Workflow for a RORγt reporter gene assay.

Protocol:

  • Cell Seeding: Seed Jurkat cells stably expressing the GAL4-RORγt-LBD fusion and the UAS-luciferase reporter into 96-well white, clear-bottom plates at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Cell Treatment: Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and a positive control (a known RORγt inverse agonist).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Primary Human Th17 Cell Differentiation and IL-17A Secretion Assay

Application: To assess the ability of a compound to inhibit RORγt-driven differentiation of primary human T cells and the subsequent production of the key inflammatory cytokine, IL-17A.

Principle: Naïve CD4+ T cells are isolated from human peripheral blood and cultured under Th17-polarizing conditions (a cocktail of cytokines and antibodies). This induces the expression of RORγt and differentiation into Th17 cells, which secrete IL-17A. The compound of interest is added during this process, and its effect is quantified by measuring the amount of IL-17A in the culture supernatant, typically by ELISA.

Protocol:

  • Isolation of Naïve CD4+ T cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Enrich for naïve CD4+ T cells using a negative selection magnetic bead kit.

  • Cell Culture and Differentiation:

    • Coat 96-well plates with anti-CD3 antibody.

    • Seed the purified naïve CD4+ T cells at 1 x 105 cells per well.

    • Add Th17-polarizing cocktail: anti-CD28 antibody, IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the culture supernatant.

  • IL-17A Quantification (ELISA):

    • Coat an ELISA plate with an anti-human IL-17A capture antibody.

    • Add the collected supernatants and a standard curve of recombinant human IL-17A.

    • Wash and add a biotinylated anti-human IL-17A detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-17A in each sample from the standard curve. Determine the IC50 of the compound for IL-17A inhibition.

Cell Viability/Cytotoxicity Assay

Application: To determine if the observed inhibition in the primary assays is due to specific modulation of the target pathway or a general cytotoxic effect of the compound.

Principle: This assay is run in parallel with the functional assays. It measures a parameter indicative of cell health, such as ATP content (luminescence-based) or metabolic activity (colorimetric, e.g., MTS/XTT assay). A significant decrease in cell viability at concentrations where functional inhibition is observed would suggest a cytotoxic effect.

Protocol (ATP-based):

  • Assay Setup: Use the cell plates from the Th17 differentiation assay or set up a parallel plate under the same conditions.

  • Reagent Addition: After the incubation period, add a reagent that lyses the cells and provides the necessary components for the luciferase reaction to measure ATP (e.g., CellTiter-Glo®).

  • Incubation: Incubate for a short period at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. An ideal compound will show potent inhibition of IL-17A secretion with no significant effect on cell viability at the same concentrations.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Activity of a Hypothetical RORγt Inverse Agonist

AssayCell TypeEndpoint MeasuredIC50 (nM)
RORγt Reporter Gene AssayJurkat (RORγt-GAL4)Luciferase Activity150
Th17 IL-17A SecretionPrimary Human CD4+ T cellsIL-17A Concentration250
Cell ViabilityPrimary Human CD4+ T cellsATP Levels>10,000

Table 2: Documented Activity of this compound

AssayOrganism/Cell TypeEndpoint MeasuredMIC/IC50 (µM)Reference
Mycobacterial Growth InhibitionM. tuberculosis H37RvBacterial Growth0.38[7]
Cytotoxicity AssayTHP-1 (human monocytic cell line)Cell Viability>200[7]

This table reflects the publicly documented anti-tuberculosis activity of this compound.

References

Application Notes and Protocols for GSK2200150A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solubility information for the experimental use of GSK2200150A, a potent anti-tuberculosis agent. The following sections offer comprehensive guidance on preparing solutions and conducting in vitro assays, alongside a summary of its solubility in common laboratory solvents.

Physicochemical Properties and Solubility

This compound is an antimycobacterial agent effective against Mycobacterium tuberculosis and Mycobacterium bovis BCG.[1] Its chemical formula is C20H23NO3S, with a molecular weight of 357.47 g/mol . For experimental use, understanding its solubility is critical for the preparation of stock solutions and experimental media.

Solubility Data

The solubility of this compound in common laboratory solvents has been determined and is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent. The use of freshly opened, anhydrous solvents is recommended, particularly for DMSO, as its hygroscopic nature can impact solubility.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO65 - 71181.83 - 198.61Ultrasonic assistance may be needed
Ethanol1850.35
WaterInsoluble-

Table 1: Solubility of this compound in various solvents. Data compiled from multiple sources.[2][3]

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration Stock Solution (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2797 mL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be further diluted in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Materials:

    • This compound DMSO stock solution

    • Sterile cell culture medium (e.g., Middlebrook 7H9 with supplements for M. tuberculosis)

    • Sterile dilution tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:10 in media to get 1 mM), and then a final dilution (e.g., 1:10 in media to get 100 µM).

    • Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

In Vitro Antimycobacterial Activity Assay Protocol

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.

  • Materials:

    • This compound working solutions

    • M. tuberculosis H37Rv culture

    • Complete Middlebrook 7H9 medium (containing albumin, dextrose, and catalase)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in a 96-well plate. You can test a range of concentrations, for example, from 100 µM down to 0.1 µM.

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 medium to an optical density at 600 nm (OD600) of 0.001.

    • Add 90 µL of the bacterial suspension to each well of the 96-well plate containing 10 µL of the serially diluted compound.

    • Include a positive control (bacteria with no drug) and a negative control (media only).

    • Incubate the plates for 7 days.

    • After incubation, assess bacterial growth by measuring the OD600 or using a viability stain. The MIC is the lowest concentration of this compound that inhibits visible growth.

Mechanism of Action and Signaling Pathway

This compound functions as a Mycobacterium tuberculosis gyrase inhibitor (MGI). DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress during these processes. By inhibiting DNA gyrase, this compound prevents the resealing of the DNA strands, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.

Gsk2200150aWorkflow cluster_prep Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation powder This compound Powder stock Stock Solution (e.g., 10 mM in DMSO) powder->stock Dissolve dmso Anhydrous DMSO dmso->stock working Working Solutions (Serial Dilutions) stock->working Dilute formulation In Vivo Formulation stock->formulation Dilute cluster_invivo cluster_invivo media Culture Medium media->working assay 96-well Plate Assay with M. tuberculosis working->assay peg PEG300, Tween-80, Saline peg->formulation

Figure 1. Experimental workflow for this compound.

Gsk2200150aMechanism gsk This compound gyrase Mycobacterium DNA Gyrase (Topoisomerase II) gsk->gyrase Inhibits dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Catalyzes dna_breaks Accumulation of DNA Breaks gyrase->dna_breaks dna_replication DNA Replication dna_supercoiling->dna_replication Enables transcription Transcription dna_supercoiling->transcription Enables cell_death Bacterial Cell Death dna_breaks->cell_death Leads to

Figure 2. Mechanism of action of this compound.

References

Application Notes and Protocols for Studying MmpL3 Function Using GSK2200150A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK2200150A, a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter, to study its essential function in mycolic acid transport and cell wall biosynthesis. This document includes detailed experimental protocols, quantitative data for this compound and other relevant MmpL3 inhibitors, and visual diagrams to elucidate key pathways and workflows.

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is a critical inner membrane transporter essential for the viability of Mycobacterium tuberculosis. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[1] This process is fundamental for the formation of the mycobacterial outer membrane, a key determinant of the bacterium's intrinsic drug resistance and pathogenicity.[2] Inhibition of MmpL3 disrupts this vital pathway, leading to bacterial cell death, making it a highly attractive target for novel anti-tuberculosis drug development.[1]

This compound is a representative of the spirocycle-containing family of compounds identified through high-throughput screening and has been shown to be a potent inhibitor of MmpL3.[3][4] Like many other MmpL3 inhibitors, its mechanism of action is believed to involve the disruption of the proton motive force (PMF) across the mycobacterial inner membrane, which energizes the transport activity of MmpL3.[1][5]

Data Presentation

Table 1: In Vitro Activity of this compound and Other MmpL3 Inhibitors against M. tuberculosis H37Rv
CompoundChemical ClassMIC (µM)Reference
This compound Spirocycle0.38[4][6]
SQ109Ethylenediamine1.8[1]
AU1235Adamantyl Urea0.22[7]
NITD-304Indolecarboxamide0.06 (approx.)[7]
BM2121,5-DiarylpyrroleNot specified[5]
THPP-2TetrahydropyrazolopyrimidineNot specified[5]
Table 2: Cross-Resistance of MmpL3 Mutants to this compound (Spiros)
MmpL3 MutationFold Change in IC50 vs. Wild-TypeReference
S591I>35[8]
T284A5-8[8]
A677T5-8[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol details the determination of the MIC of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^4 CFU/mL in fresh 7H9 broth.[9]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of this compound in 7H9 broth. Include a drug-free control (DMSO vehicle) and a negative control (broth only).[9]

  • Inoculation: Add the diluted M. tuberculosis inoculum to each well.[9]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[9]

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 16-24 hours.[9]

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[9]

TMM Accumulation and TDM Depletion Assay

This assay provides direct evidence of MmpL3 inhibition by measuring the accumulation of its substrate, TMM, and a decrease in the downstream product, TDM.

Materials:

  • M. tuberculosis culture

  • [14C]-acetic acid

  • This compound

  • Solvents for lipid extraction (chloroform, methanol)

  • Silica gel TLC plates and developing solvents

Procedure:

  • Radiolabeling and Treatment: Grow M. tuberculosis in the presence of [14C]-acetic acid to metabolically label mycolic acids. Treat the cultures with this compound at a concentration above its MIC (e.g., 5x MIC) for a defined period (e.g., 24 hours). Include a DMSO-treated control.[10][11]

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a chloroform:methanol mixture.[10]

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system to separate TMM and TDM.[10]

  • Analysis: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the TMM and TDM spots to determine their relative abundance. Inhibition of MmpL3 will result in an accumulation of TMM and a reduction in TDM.[10]

Whole-Cell Competitive Binding Assay

This assay determines if an inhibitor directly interacts with MmpL3 by measuring the displacement of a fluorescently labeled MmpL3-specific probe.

Materials:

  • M. smegmatis strain overexpressing M. tuberculosis MmpL3 (MsmgΔmmpL3/pMVGH1-mmpL3tb)

  • Fluorescent MmpL3 probe (e.g., North 114, a TAMRA-labeled NITD series analog)

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS) with Tween 80

Procedure:

  • Cell Preparation: Grow the M. smegmatis strain to mid-log phase, harvest, and resuspend the cells in PBS with Tween 80.[10]

  • Incubation with Inhibitors: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound or other test compounds and incubate.[10]

  • Probe Addition: Add the fluorescent MmpL3 probe to all wells and incubate.[10]

  • Washing and Measurement: Wash the cells to remove the unbound probe. Measure the fluorescence of the cell suspension using a plate reader.[10]

  • Data Analysis: A decrease in fluorescence in the presence of the test compound indicates displacement of the fluorescent probe and suggests direct binding of the compound to MmpL3.[10]

Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM TMM Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Antigen 85\nComplex Antigen 85 Complex TMM_periplasm->Antigen 85\nComplex AG Arabinogalactan AG->Antigen 85\nComplex TDM TDM Outer Membrane\nBiogenesis Outer Membrane Biogenesis TDM->Outer Membrane\nBiogenesis Mycolated AG Mycolated Arabinogalactan Mycolated AG->Outer Membrane\nBiogenesis Antigen 85\nComplex->TDM Antigen 85\nComplex->Mycolated AG This compound This compound This compound->MmpL3 Inhibition of PMF-dependent transport

Caption: MmpL3-mediated TMM transport pathway and inhibition by this compound.

MIC_Assay_Workflow Start Start Prepare M. tb inoculum Prepare M. tb inoculum Start->Prepare M. tb inoculum Add inoculum to wells Add inoculum to wells Prepare M. tb inoculum->Add inoculum to wells Serial dilute this compound in 96-well plate Serial dilute this compound in 96-well plate Serial dilute this compound in 96-well plate->Add inoculum to wells Incubate at 37°C for 5-7 days Incubate at 37°C for 5-7 days Add inoculum to wells->Incubate at 37°C for 5-7 days Add Resazurin Add Resazurin Incubate at 37°C for 5-7 days->Add Resazurin Incubate for 16-24 hours Incubate for 16-24 hours Add Resazurin->Incubate for 16-24 hours Read results (Color change) Read results (Color change) Incubate for 16-24 hours->Read results (Color change) Determine MIC Determine MIC Read results (Color change)->Determine MIC

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

TMM_TDM_Assay_Workflow Start Start Culture M. tb with [14C]-acetic acid Culture M. tb with [14C]-acetic acid Start->Culture M. tb with [14C]-acetic acid Treat with this compound Treat with this compound Culture M. tb with [14C]-acetic acid->Treat with this compound Extract total lipids Extract total lipids Treat with this compound->Extract total lipids Separate lipids by TLC Separate lipids by TLC Extract total lipids->Separate lipids by TLC Autoradiography Autoradiography Separate lipids by TLC->Autoradiography Quantify TMM and TDM Quantify TMM and TDM Autoradiography->Quantify TMM and TDM

Caption: Workflow for the TMM/TDM accumulation assay.

References

Application Notes and Protocols for the Formulation of GSK2200150A in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2200150A is an anti-tuberculosis agent with demonstrated activity against Mycobacterium tuberculosis. A critical challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can hinder the achievement of desired systemic exposure levels in animal models. This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies, addressing both oral and parenteral routes of administration. The following guidelines are based on established practices for formulating poorly water-soluble compounds for in vivo research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a successful formulation strategy.[1] Key characteristics of this compound relevant to its formulation are summarized in the table below.

PropertyValueReference
Molecular Weight357.4 g/mol Selleck Chemicals
Aqueous SolubilityInsoluble[2]
DMSO Solubility71 mg/mL (198.61 mM)[2]
Ethanol Solubility18 mg/mL (50.35 mM)[2]

Formulation Strategies for Animal Studies

Given the poor water solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical studies.[3] The choice of formulation will depend on the intended route of administration, the desired pharmacokinetic profile, and the animal species being studied.[4]

Oral Administration

Oral administration is often the preferred route in preclinical studies due to its clinical relevance and ease of administration.[5] For poorly soluble compounds like this compound, common oral formulation approaches include solutions, suspensions, and lipid-based systems.

1. Co-Solvent-Based Solutions:

A solution is often the most desirable formulation for preclinical evaluation as the drug is presented in a readily absorbable form.[1] Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs.[3][6]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) are commonly used.

  • Considerations: The concentration of organic co-solvents should be minimized to avoid potential toxicity. It is crucial to ensure the drug does not precipitate upon dilution in the gastrointestinal tract.

2. Aqueous Suspensions:

If a solution is not feasible, a suspension can be a viable alternative. This involves dispersing the solid drug particles in an aqueous vehicle.

  • Vehicle Composition: A typical suspension vehicle consists of a suspending agent to increase viscosity (e.g., carboxymethylcellulose sodium), a wetting agent to ensure uniform dispersion of the hydrophobic drug particles (e.g., polysorbate 80), and water.

  • Particle Size: Reducing the particle size of the drug (micronization) can improve the dissolution rate and, consequently, bioavailability.[7][8]

3. Lipid-Based Formulations:

Lipid-based drug delivery systems can enhance the oral absorption of lipophilic drugs by promoting their solubilization in the gastrointestinal tract and facilitating lymphatic transport.[3][7]

  • Examples: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

Parenteral Administration

Parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous) can be used to bypass first-pass metabolism and ensure complete bioavailability.[5]

1. Intravenous (IV) Administration:

For IV administration, the compound must be in a solution to prevent emboli.

  • Vehicle: A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or a dextrose solution. The final concentration of the organic solvent should be kept low to minimize vascular irritation.

2. Intraperitoneal (IP) and Subcutaneous (SC) Administration:

Both solutions and suspensions can be administered via the IP and SC routes.

  • Considerations: For suspensions, particle size should be controlled to avoid irritation at the injection site. Oil-based depots can be used for sustained release following subcutaneous administration.[5]

Experimental Protocols

The following are example protocols for preparing formulations of this compound. Note: These are starting points and may require optimization based on the specific experimental requirements.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (low viscosity) in purified water

  • 0.1% (v/v) Polysorbate 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare the Vehicle:

    • In a suitable beaker, add 0.1 mL of Polysorbate 80 to approximately 90 mL of the 0.5% carboxymethylcellulose sodium solution.

    • Stir the mixture until the Polysorbate 80 is fully dispersed.

    • Adjust the final volume to 100 mL with the 0.5% carboxymethylcellulose sodium solution.

  • Weigh the Compound: Accurately weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.

  • Trituration:

    • Place the weighed this compound powder into a glass mortar.

    • Add a small volume of the vehicle to the mortar to form a paste.

    • Triturate the paste with the pestle until a smooth, uniform consistency is achieved. This step is crucial for proper wetting of the drug particles.

  • Suspension Formation:

    • Gradually add the remaining vehicle to the mortar while continuously stirring.

    • Transfer the contents to a suitable container.

    • Stir the suspension for at least 30 minutes using a magnetic stir bar to ensure homogeneity.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Saline (0.9% sodium chloride), sterile, injectable grade

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Dissolution in DMSO:

    • In a sterile vial, dissolve the required amount of this compound in a minimal volume of DMSO to achieve a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution.

  • Dilution in Saline:

    • Slowly add the DMSO stock solution to the required volume of sterile saline while gently vortexing to achieve the final concentration of 2 mg/mL. Caution: Observe for any signs of precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile vial.

  • Administration: Use the prepared solution immediately. Do not store.

Data Presentation

The following tables provide a framework for summarizing key data related to formulation development and characterization.

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionSolubility (mg/mL)Observations
Water< 0.1Insoluble
0.5% CMC-Na, 0.1% Tween 80 in Water< 0.1Forms a suspension
10% DMSO / 90% Saline~2.5Clear solution
20% PEG 400 / 80% Water~1.5Clear solution
Corn Oil~5.0Clear solution

Table 2: Example Formulation Compositions for Animal Studies

Route of AdministrationFormulation TypeCompositionConcentration Range (mg/mL)
Oral (Gavage)SuspensionThis compound, 0.5% CMC-Na, 0.1% Tween 80, Water1 - 20
Oral (Gavage)SolutionThis compound, 20% PEG 400, 80% Water0.5 - 5
Intravenous (Bolus)SolutionThis compound, 10% DMSO, 90% Saline0.1 - 2
SubcutaneousOil-based DepotThis compound in Sesame Oil5 - 50

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel anti-tuberculosis agent in an animal model.

G cluster_0 Pre-clinical Evaluation Workflow for a Novel Anti-TB Agent A Compound Synthesis and Characterization B In Vitro MIC Determination (M. tuberculosis) A->B C Formulation Development (for in vivo studies) B->C D Animal Model of TB Infection (e.g., mouse, guinea pig) C->D E Pharmacokinetic (PK) Studies (Dose-ranging) D->E F Efficacy Studies (Bacterial load reduction) D->F E->F G Toxicology Studies (Safety assessment) F->G H Data Analysis and Candidate Selection G->H G cluster_1 Formulation Strategy for a Poorly Soluble Compound Start Poorly Soluble Compound (e.g., this compound) PhysicoChem Physicochemical Characterization Start->PhysicoChem Route Select Route of Administration PhysicoChem->Route Oral Oral Route->Oral Desired Parenteral Parenteral Route->Parenteral Required Suspension Develop Suspension Oral->Suspension Solution Develop Solution Oral->Solution Lipid Develop Lipid-Based System Oral->Lipid IV_Sol Develop IV Solution Parenteral->IV_Sol SC_IP Develop SC/IP Formulation Parenteral->SC_IP Stability Stability & Compatibility Testing Suspension->Stability Solution->Stability Lipid->Stability IV_Sol->Stability SC_IP->Stability InVivo In Vivo Animal Study Stability->InVivo

References

Measuring the Efficacy of GSK2200150A in Preclinical Tuberculosis Models by Colony-Forming Unit (CFU) Enumeration in Lungs and Spleen

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

GSK2200150A is an investigational anti-tuberculosis agent belonging to the class of N-linked aminopiperidine-based gyrase inhibitors. These inhibitors target the DNA gyrase of Mycobacterium tuberculosis (Mtb), an essential enzyme for bacterial DNA replication, thereby leading to bacterial cell death. The evaluation of the in vivo efficacy of novel anti-tuberculosis compounds like this compound is critical in the drug development pipeline. A primary and standardized method for assessing bactericidal or bacteriostatic activity in preclinical animal models, such as the mouse model of tuberculosis, is the enumeration of colony-forming units (CFUs) in target organs, primarily the lungs and spleen. This application note provides a detailed protocol for measuring the efficacy of this compound by quantifying the reduction in bacterial load in these organs.

Principle

The efficacy of an antimicrobial agent is determined by its ability to reduce the bacterial burden in infected tissues. In the context of tuberculosis, the lungs are the primary site of infection, while the spleen represents a key site of disseminated disease. By infecting mice with a known quantity of M. tuberculosis and subsequently treating them with this compound, the compound's efficacy can be determined by comparing the number of viable bacteria (CFUs) in the lungs and spleens of treated animals to that of untreated controls. A significant reduction in CFU counts in the treated group indicates effective antimicrobial activity.

Materials and Reagents

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% w/v methylcellulose)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBS-T)

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile homogenizers or tissue grinders

  • Sterile saline

  • Biosafety Level 3 (BSL-3) laboratory facilities and appropriate personal protective equipment (PPE)

Experimental Protocols

Murine Model of Tuberculosis Infection

A well-established murine model is crucial for evaluating the in vivo efficacy of anti-tuberculosis agents.

Protocol:

  • Infection: Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection. This typically results in the implantation of 50-100 bacilli in the lungs.

  • Pre-treatment Period: The infection is allowed to establish for a period of 2-4 weeks, during which the bacterial load in the lungs will increase and disseminate to the spleen.

  • Treatment Initiation: At a predetermined time point post-infection (e.g., 4 weeks), treatment with this compound is initiated. A cohort of infected mice is left untreated to serve as a control group.

  • Drug Administration: this compound is administered orally via gavage at various doses (e.g., 10, 30, 100 mg/kg) once daily for a specified duration (e.g., 4 weeks). The control group receives the vehicle alone.

  • Euthanasia and Organ Harvest: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically harvested for CFU enumeration.

Protocol for CFU Enumeration in Lungs and Spleen

Protocol:

  • Homogenization:

    • Lungs: The entire lung lobes are placed in a sterile tube containing a known volume of PBS-T (e.g., 2 mL). The tissue is homogenized using a mechanical homogenizer until a uniform suspension is achieved.

    • Spleen: The spleen is placed in a sterile tube with a known volume of PBS-T (e.g., 1 mL) and homogenized using a sterile pestle or mechanical homogenizer.

  • Serial Dilutions: The tissue homogenates are serially diluted (10-fold dilutions) in sterile saline or PBS-T.

  • Plating: Aliquots (e.g., 100 µL) of the appropriate dilutions are plated in duplicate or triplicate onto Middlebrook 7H11 agar plates.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks until bacterial colonies are visible.

  • Colony Counting: The number of colonies on each plate is counted. Plates with 30-300 colonies are considered ideal for accurate enumeration.

  • CFU Calculation: The number of CFUs per organ is calculated using the following formula:

    • CFU/organ = (Number of colonies × Dilution factor) / Volume plated (in mL)

    • The final value is typically expressed as log10 CFU per organ.

Data Presentation

Quantitative data on the efficacy of this compound should be presented in a clear and structured format to allow for easy comparison between different treatment groups. While specific data for this compound is not publicly available, the following table provides a template and includes representative data for a similar class of GSK compound (GSK693, an InhA inhibitor) to illustrate how the results would be presented.[1]

Table 1: Efficacy of GSK693 in an Acute Murine Model of Tuberculosis

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung ± SD (Day 8 post-infection)Log10 Reduction vs. Control
Untreated Control-6.5 ± 0.2-
GSK693305.2 ± 0.31.3
GSK6931004.5 ± 0.22.0
GSK6933003.8 ± 0.42.7
Moxifloxacin304.1 ± 0.32.4

Note: The data presented for GSK693 is for illustrative purposes to demonstrate the expected format of results for a compound like this compound.

Mandatory Visualizations

Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors

G cluster_mtb Mycobacterium tuberculosis DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cleaved_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleaved_Complex Stabilization of single-strand breaks Replication DNA Replication Supercoiled_DNA->Replication This compound This compound This compound->Gyrase Inhibition Cell_Death Bacterial Cell Death Cleaved_Complex->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Measuring Efficacy by CFU

G cluster_workflow Experimental Workflow Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Infection (2-4 weeks) Infection->Establishment Treatment Treatment with this compound (e.g., 4 weeks) Establishment->Treatment Harvest Harvest Lungs and Spleen Treatment->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Dilute Serial Dilution Homogenize->Dilute Plate Plate on 7H11 Agar Dilute->Plate Incubate Incubate at 37°C (3-4 weeks) Plate->Incubate Count Count Colonies (CFU) Incubate->Count Analyze Data Analysis (Log10 CFU/organ) Count->Analyze

Caption: Workflow for CFU-based efficacy testing.

References

Troubleshooting & Optimization

GSK2200150A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2200150A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an anti-tuberculosis (TB) agent identified through high-throughput screening.[1][2] It is a novel antimycobacterial agent that has shown activity against the virulent Mycobacterium tuberculosis strain H37Rv.[1][2]

Q2: What is the primary challenge when working with this compound?

A2: The primary challenge is its low aqueous solubility. This compound is practically insoluble in water, which can complicate the preparation of stock solutions and working dilutions for in vitro and in vivo experiments.

Q3: What are the recommended storage conditions for this compound?

A3: As a powder, this compound should be stored at -20°C. Stock solutions in solvent should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which organic solvents is this compound soluble?

A4: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is important to prepare a concentrated stock solution in an appropriate organic solvent before diluting into aqueous buffers or media.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: The compound does not dissolve in my chosen solvent.

  • Question: I am trying to dissolve this compound powder directly in an aqueous buffer/medium, and it is not dissolving. What should I do?

  • Answer: this compound is insoluble in water. You must first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.

  • Question: I have prepared a stock solution in DMSO, but I see particulates after diluting it into my aqueous experimental medium. What is happening?

  • Answer: This is likely due to the compound precipitating out of the aqueous solution upon dilution of the organic solvent. This is a common issue with poorly soluble compounds.

    • Troubleshooting Steps:

      • Reduce the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous medium. Try lowering the final concentration.

      • Decrease the percentage of organic solvent: While seemingly counterintuitive, sometimes a high concentration of the organic stock in the final solution can cause the compound to "oil out" or precipitate. Try to keep the final concentration of DMSO below 1% if possible, and ideally below 0.5%, to minimize solvent effects on your experiment and improve dissolution.

      • Use sonication or gentle warming: After diluting the stock solution, brief sonication or warming the solution in a water bath (e.g., at 37°C) can help to dissolve any precipitate. However, be cautious with warming as it could potentially degrade the compound over time.

      • Consider co-solvents for in vivo studies: For animal studies, specific formulations with co-solvents are necessary. Refer to the detailed protocols below.

Issue 2: The compound dissolves initially but precipitates over time.

  • Question: My working solution of this compound was clear initially, but after some time at room temperature or 4°C, I see a precipitate. Why does this happen and how can I prevent it?

  • Answer: This indicates that you have created a supersaturated solution that is not stable over time. The compound is slowly coming out of solution to reach its equilibrium solubility.

    • Troubleshooting Steps:

      • Prepare fresh solutions: It is best practice to prepare working solutions of this compound fresh for each experiment and use them immediately.

      • Store at the correct temperature: If short-term storage is necessary, keep the solution at a constant temperature as recommended. Temperature fluctuations can affect solubility.

      • Determine the equilibrium solubility: If you consistently face this issue, you may need to determine the kinetic and equilibrium solubility in your specific medium to identify a stable working concentration.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO71198.61
Ethanol1850.35
WaterInsolubleInsoluble

Note: This data is based on in-house testing by suppliers and may have slight batch-to-batch variations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 357.47 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the powder.

  • Dissolve: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Store: Store the stock solution in aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)

This protocol is suitable for preparing a solution for administration in animal studies.

  • Prepare a concentrated stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • Mix with PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 21.7 mg/mL DMSO stock solution and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix well to obtain a clear solution. The final concentration will be 2.17 mg/mL.

Protocol 3: Preparation of an In Vivo Formulation (with SBE-β-CD)

  • Prepare a concentrated stock: As in the previous protocol, begin with a 21.7 mg/mL stock solution in DMSO.

  • Prepare SBE-β-CD solution: Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Mix: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution. To this, add 100 µL of the 21.7 mg/mL DMSO stock solution and mix thoroughly to get a clear solution with a final concentration of 2.17 mg/mL.

Mechanism of Action and Experimental Workflow

This compound belongs to a class of spirocycle-containing compounds that have been identified as inhibitors of MmpL3 in Mycobacterium tuberculosis. MmpL3 is a transporter protein essential for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall.

G cluster_synthesis Mycolic Acid Precursor Synthesis cluster_transport Cell Wall Assembly FASII Fatty Acid Synthase II (FASII) Precursor Mycolic Acid Precursors FASII->Precursor Synthesizes MmpL3 MmpL3 Transporter Precursor->MmpL3 Transported by CellWall Mycobacterial Cell Wall MmpL3->CellWall Incorporation into Result Disruption of Cell Wall Integrity & Inhibition of Bacterial Growth CellWall->Result GSK This compound GSK->Inhibition Inhibition->MmpL3 Inhibits

Caption: Proposed mechanism of action for this compound.

The following diagram illustrates a general workflow for testing the solubility and activity of this compound.

G cluster_prep Solution Preparation cluster_test Experimental Testing cluster_troubleshoot Troubleshooting start This compound (Powder) stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Working Dilutions in Culture Medium stock->working sol_check Visual Solubility Check (Precipitation?) working->sol_check activity_assay Perform Activity Assay (e.g., MIC determination) sol_check->activity_assay Clear Solution precipitate Precipitate Observed sol_check->precipitate Precipitate data_analysis Data Analysis activity_assay->data_analysis end_node Final Results data_analysis->end_node optimize Optimize Protocol: - Lower Concentration - Use Sonication/Warming - Reformulate precipitate->optimize optimize->working Re-prepare

Caption: Experimental workflow for this compound solubility and activity testing.

References

Technical Support Center: GSK2200150A In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to improve the in vivo bioavailability of GSK2200150A, a promising anti-tuberculosis agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an experimental anti-tuberculosis compound that has shown potent activity against Mycobacterium tuberculosis. Like many drug candidates, its development can be challenged by poor aqueous solubility, which can limit its absorption after oral administration and result in low bioavailability. Enhancing bioavailability is crucial for achieving therapeutic concentrations in vivo and obtaining reliable data from preclinical studies.

Q2: What is the proposed mechanism of action for this compound?

This compound belongs to a class of compounds known as Mycobacterium tuberculosis gyrase inhibitors (MGIs). These compounds are believed to target DNA gyrase, an essential enzyme in bacteria responsible for managing DNA supercoiling during replication and transcription. By inhibiting this enzyme, this compound disrupts critical cellular processes, leading to bacterial cell death.[1]

Q3: Are there any established formulation strategies to improve the solubility of this compound?

Yes, several formulation approaches can be employed to improve the solubility and, consequently, the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvent Systems: Utilizing a mixture of solvents to increase the drug's solubility.

  • Lipid-Based Formulations: Incorporating the drug into lipids, oils, or surfactants to enhance absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

  • Solid Dispersions: Dispersing the drug in a solid polymer matrix to improve its dissolution rate.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound.

Issue 1: Inconsistent or low plasma concentrations of this compound in animal models.

  • Possible Cause 1: Poor Solubility and Dissolution.

    • Troubleshooting:

      • Optimize Formulation: Experiment with different formulation strategies. For this compound, consider using a co-solvent system. A common starting point is a vehicle containing DMSO, PEG300, and Tween-80.

      • Particle Size Reduction: If using a suspension, ensure the particle size is minimized to enhance the dissolution rate. Techniques like micronization or nano-milling can be explored.

  • Possible Cause 2: Rapid Metabolism.

    • Troubleshooting:

      • In Vitro Metabolism Studies: Conduct studies using liver microsomes or hepatocytes from the chosen animal model to understand the metabolic stability of this compound.

      • Co-administration with Inhibitors: If metabolism is found to be extensive, consider co-administering a broad-spectrum cytochrome P450 inhibitor (in preclinical research settings) to assess the impact of metabolic clearance on exposure. Note: This is for investigational purposes only.

Issue 2: Difficulty in preparing a stable and consistent formulation for oral gavage.

  • Possible Cause 1: Drug Precipitation.

    • Troubleshooting:

      • Solubility Testing: Perform thorough solubility studies in various pharmaceutically acceptable vehicles.

      • Use of Surfactants and Stabilizers: Incorporate surfactants like Tween-80 or stabilizers to prevent precipitation of the drug in the formulation.

  • Possible Cause 2: High Viscosity of the Formulation.

    • Troubleshooting:

      • Adjust Vehicle Composition: Modify the ratio of co-solvents to reduce viscosity while maintaining solubility.

      • Gentle Warming: Gentle warming of the formulation before administration can help reduce viscosity. Ensure the compound is stable at the temperature used.

Experimental Protocols

Below are example protocols for formulation preparation and an in vivo efficacy study, which can be adapted for this compound.

Formulation Protocol: Co-Solvent System for Oral Administration
  • Preparation of Vehicle:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).

    • Add the components sequentially and mix thoroughly until a clear, homogenous solution is formed.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder.

    • Add the vehicle to the powder gradually while vortexing or sonicating to aid dissolution.

    • Visually inspect the solution for any undissolved particles. If necessary, gentle heating can be applied, but the thermal stability of the compound should be confirmed beforehand.

  • Final Preparation:

    • Once fully dissolved, the formulation is ready for oral administration. Prepare fresh on the day of the experiment to ensure stability.

In Vivo Efficacy Study Protocol in a Mouse Model of Tuberculosis
  • Animal Model:

    • Use a susceptible mouse strain, such as BALB/c or C57BL/6.

  • Infection:

    • Infect mice via aerosol or intravenous route with a standardized inoculum of Mycobacterium tuberculosis H37Rv.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the formulation vehicle only.

    • Group 2 (this compound): Administer this compound at the desired dose.

    • Group 3 (Positive Control): Administer a standard-of-care anti-tuberculosis drug, such as isoniazid.

  • Dosing:

    • Administer the treatments orally via gavage once daily for a predetermined duration (e.g., 4 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and/or spleens.

    • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.

Data Presentation

While specific in vivo pharmacokinetic data for this compound is not publicly available, the following tables illustrate how researchers should present such data once obtained.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)
Suspension in 0.5% CMC50150 ± 354980 ± 210
Co-solvent (10% DMSO, 40% PEG300)50750 ± 12024800 ± 950
Lipid-Based Formulation501200 ± 2501.58200 ± 1500

Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Tuberculosis.

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs ± SD
Vehicle Control-6.5 ± 0.4
This compound (Suspension)505.2 ± 0.6
This compound (Co-solvent)504.1 ± 0.5
Isoniazid (Positive Control)253.8 ± 0.3

Visualizations

Proposed Mechanism of Action of this compound

G cluster_0 Mycobacterium tuberculosis Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits DNA_Supercoiling Relaxed DNA to Supercoiled DNA DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Transcription Transcription DNA_Supercoiling->Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Transcription->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_workflow In Vivo Efficacy Study Workflow Infection Infection of Mice (M. tuberculosis) Treatment Daily Oral Treatment (e.g., 28 days) Infection->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Counting CFU Enumeration Incubation->CFU_Counting

Caption: General workflow for an in vivo efficacy study.

Troubleshooting Logic for Poor Bioavailability

Caption: Troubleshooting poor in vivo bioavailability.

References

Technical Support Center: GSK2200150A Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the off-target effects, mechanism of action, and clinical safety profile of GSK2200150A is not publicly available at this time. This compound is identified as an anti-tuberculosis (TB) agent intended for research use only.[1] The following content is a generalized framework for investigating potential off-target effects of a novel compound, adapted for a hypothetical scenario involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target and mechanism of action of this compound?

A1: this compound is described as an anti-tuberculosis (TB) agent, effective against Mycobacterium tuberculosis and Mycobacterium bovis BCG.[1][2] The specific molecular target and its mechanism of action are not detailed in the available public information. For research purposes, it is crucial to first establish the on-target activity before investigating off-target effects.

Q2: We are observing unexpected cellular phenotypes in our experiments with this compound. Could these be due to off-target effects?

A2: Unexpected phenotypes are a common indicator of potential off-target activity. It is essential to systematically troubleshoot your experiment to rule out other causes before concluding an off-target effect. Consider the following:

  • Compound Purity and Stability: Ensure the purity of your this compound sample. Degradation or impurities can lead to confounding results.

  • Experimental Controls: Include appropriate positive and negative controls in your assays.

  • Dose-Response Relationship: Determine if the unexpected phenotype is dose-dependent. Off-target effects may occur at higher concentrations.

Q3: What are the initial steps to investigate a suspected off-target effect of this compound?

A3: A logical workflow to begin investigating a suspected off-target effect is crucial. The diagram below outlines a recommended initial approach.

G cluster_0 Phase 1: Initial Investigation A Unexpected Phenotype Observed B Confirm On-Target Activity A->B Is on-target effect confirmed? B->A No, troubleshoot primary assay C Literature Review for Similar Compounds B->C Yes D In Silico Target Prediction C->D E Preliminary Off-Target Panel Screening D->E

Caption: Initial workflow for investigating suspected off-target effects.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: Verify the solubility of this compound in your cell culture medium. Precipitation of the compound can lead to variable effective concentrations. Consider using a different solvent or a lower concentration.

  • Possible Cause 2: Cell Line Integrity.

    • Troubleshooting: Ensure your cell line has not been passaged too many times and is free from contamination. Perform regular cell line authentication.

Issue: Discrepancy between in vitro and in vivo results.
  • Possible Cause 1: Pharmacokinetics and Metabolism.

    • Troubleshooting: The compound may be rapidly metabolized in vivo, or its distribution may not reach the target tissue at a sufficient concentration. Conduct pharmacokinetic studies to determine the compound's half-life, bioavailability, and tissue distribution.

  • Possible Cause 2: Complex Biological Environment.

    • Troubleshooting: The in vivo environment is significantly more complex than in vitro conditions. The observed in vivo phenotype may be a result of interactions with other signaling pathways or cell types not present in your in vitro model.

Experimental Protocols

Protocol 1: Kinase Profiling Assay to Identify Off-Target Kinase Interactions

This protocol provides a general framework for screening a compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance:

    • In a multi-well plate, combine the kinase, substrate, ATP, and your compound at various concentrations.

    • Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).

    • Incubate the plate to allow the kinase reaction to proceed.

  • Data Acquisition: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of your compound. Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cell-Based Target Engagement Assay

This protocol outlines a method to confirm if the compound is interacting with its intended target within a cellular context.

  • Cell Culture and Treatment:

    • Culture cells known to express the target of interest.

    • Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Target Engagement Measurement:

    • Use a technique such as Cellular Thermal Shift Assay (CETSA) or a pull-down assay with a labeled version of the compound to assess binding to the target protein.

  • Data Analysis: Quantify the amount of target engagement at different compound concentrations.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound

Kinase Target% Inhibition at 1 µMIC50 (µM)
Target A (On-Target)95%0.05
Kinase X (Off-Target)78%1.2
Kinase Y (Off-Target)55%8.5
Kinase Z (No significant inhibition)<10%>100

Table 2: Hypothetical Cellular Phenotype Data

Concentration of this compoundOn-Target Effect (e.g., Bacterial Kill)Off-Target Effect (e.g., Cytotoxicity in Human Cells)
0.1 µM90%<5%
1 µM99%15%
10 µM99%60%
100 µM99%95%

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical on-target and off-target signaling pathways.

G cluster_0 On-Target Pathway A This compound B Bacterial Target Enzyme A->B C Inhibition of Cell Wall Synthesis B->C Inhibits D Bacterial Cell Death C->D

Caption: Hypothetical on-target mechanism of this compound.

G cluster_1 Hypothetical Off-Target Pathway X This compound Y Human Kinase X X->Y Inhibits Z Downstream Signaling Cascade Y->Z Normally Phosphorylates W Unintended Cellular Response (e.g., Apoptosis) Z->W

Caption: Hypothetical off-target signaling pathway of this compound.

References

Technical Support Center: Optimizing GSK2200150A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GSK2200150A in cell-based assays.

Introduction to this compound

This compound is recognized as a potent anti-tuberculosis (TB) agent.[1][2][3][4][5] Its mechanism of action involves the inhibition of the Mycobacterium tuberculosis MmpL3 protein, a crucial transporter of mycolic acids required for the formation of the mycobacterial outer membrane.[6][7] It is important to note that MmpL3 is unique to Mycobacteria and is absent in mammalian cells.[8] Consequently, any observed biological effects of this compound in mammalian cell-based assays are likely attributable to off-target activities. This guide will help you navigate the optimization of its concentration to ensure reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound is an anti-tuberculosis agent that targets MmpL3, a lipid transporter in Mycobacterium tuberculosis.[6][7][9] It has a reported Minimum Inhibitory Concentration (MIC) of 0.38 µM against the H37Rv strain of M. tuberculosis.[2][3][4][10]

Q2: Since the target of this compound is absent in mammalian cells, what effects can I expect to see in my cell-based assay?

A2: Any observed effects in mammalian cells are likely due to off-target interactions. These can manifest as cytotoxicity, changes in cell morphology, alterations in signaling pathways, or other unexpected phenotypic changes.[8][11] It is crucial to characterize these effects to understand the compound's potential liabilities.

Q3: What is a good starting concentration range for my experiments?

A3: For an initial dose-response experiment, a broad concentration range is recommended to capture the full spectrum of effects. A common starting point for a novel compound in a cellular assay is to test a range from low nanomolar to high micromolar, for instance, 10 nM to 100 µM, using serial dilutions.[12][13] A previously reported study in THP-1 human monocytic cells used a concentration range of 1.56 to 200 µM.[10]

Q4: How should I prepare my stock solution of this compound?

A4: this compound is soluble in DMSO at 71 mg/mL (198.61 mM) and in ethanol at 18 mg/mL (50.35 mM), but it is insoluble in water.[10][13] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it in your cell culture medium to the final desired concentrations.

Q5: What is the maximum concentration of DMSO I can use in my cell culture?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity, typically below 0.5%, and ideally not exceeding 0.1%.[14] It is essential to include a vehicle control in your experiments with the same final DMSO concentration as in your compound-treated wells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cytotoxicity at Low Concentrations Off-target effects: this compound may be interacting with one or more essential proteins in the mammalian cells.1. Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) using a sensitive assay like MTT or MTS.[1][2][3][10][15] 2. Select a Sub-toxic Concentration Range: For functional assays, use concentrations well below the determined CC50 to minimize confounding effects of cell death.
No Observable Effect at High Concentrations Compound Instability or Precipitation: The compound may be degrading in the culture medium or precipitating out of solution.1. Check Solubility: Visually inspect the media for any signs of precipitation after adding the compound. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for each experiment. 3. Assess Compound Stability: The stability of the compound in your specific cell culture medium can be assessed over time using analytical methods like HPLC.
Inconsistent Results Between Experiments Experimental Variability: Inconsistent cell seeding density, passage number, or incubation times can lead to variability.1. Standardize Protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for observing the desired effect.[10]
Phenotype Does Not Align with a Known Pathway Novel Off-Target Effect: this compound may be acting on a previously uncharacterized off-target.1. Target Deconvolution Studies: Employ techniques like chemical proteomics or thermal proteome profiling to identify potential binding partners in mammalian cells. 2. Pathway Analysis: Use transcriptomic or proteomic approaches to identify signaling pathways that are perturbed by the compound.

Experimental Protocols

Determining the Dose-Response Curve

This protocol outlines the general steps for establishing a dose-response curve for this compound in your cell line of interest.

Materials:

  • This compound

  • Sterile, cell culture grade DMSO

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for measuring proliferation, apoptosis, or a specific biomarker)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in complete cell culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Performance: Perform your chosen endpoint assay according to the manufacturer's instructions.

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value.[4][14][16]

Assessing Cytotoxicity using the MTT Assay

This protocol provides a method for determining the cytotoxicity of this compound.

Materials:

  • This compound

  • Sterile, cell culture grade DMSO

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Treatment: Follow steps 1-4 of the "Determining the Dose-Response Curve" protocol.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration
DMSO71 mg/mL198.61 mM
Ethanol18 mg/mL50.35 mM
WaterInsolubleN/A
Data from Selleck Chemicals and MedchemExpress datasheets.[10][13]

Table 2: Example Dose-Response Data for Cytotoxicity Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.5 ± 4.8
195.1 ± 6.1
582.3 ± 7.3
1065.7 ± 8.1
2548.9 ± 6.5
5025.4 ± 5.9
10010.2 ± 3.4
This is example data and will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Controls prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate perform_assay Perform Endpoint Assay (e.g., MTT, Functional Assay) incubate->perform_assay read_plate Measure Signal (e.g., Absorbance, Fluorescence) perform_assay->read_plate analyze_data Analyze Data and Plot Dose-Response Curve read_plate->analyze_data

Figure 1. Experimental workflow for dose-response analysis.

troubleshooting_workflow cluster_issue1 High Cytotoxicity cluster_issue2 No Effect start Unexpected Experimental Result q1 Is cytotoxicity observed at expected concentrations? start->q1 q2 Is there any response even at high concentrations? start->q2 a1_yes Proceed with sub-toxic concentrations for functional assays. q1->a1_yes Yes a1_no Verify compound solubility and stability. Perform CC50 determination. q1->a1_no No a2_yes Optimize assay conditions (e.g., incubation time). q2->a2_yes Yes a2_no Check compound integrity and cell line responsiveness. q2->a2_no No

Figure 2. Troubleshooting decision tree for unexpected results.

signaling_pathway cluster_cell Mammalian Cell cluster_pathway Hypothetical Signaling Pathway GSK This compound off_target Unknown Off-Target Protein GSK->off_target Inhibition p1 Kinase A off_target->p1 Inhibition p2 Kinase B p1->p2 p3 Transcription Factor p2->p3 phenotype Cellular Phenotype (e.g., Cytotoxicity, Apoptosis) p3->phenotype Induces

Figure 3. Hypothetical off-target signaling pathway perturbation.

References

Troubleshooting GSK2200150A instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2200150A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability and use of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an antimycobacterial agent that has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG.[1] It was identified through high-throughput screening.[2] Its chemical formula is C20H23NO3S, and it has a molecular weight of 357.47 g/mol .[3][4]

Q2: What is the primary mechanism of action of this compound?

The available literature primarily describes this compound as an anti-tuberculosis agent with a minimum inhibitory concentration (MIC) of 0.38 µM against the virulent M. tuberculosis strain H37Rv.[2][5] The specific molecular target and mechanism of action within mycobacteria are not detailed in the provided search results. There is no information available on its mechanism of action or potential off-target effects in mammalian cells.

Q3: How should I prepare and store this compound stock solutions?

Proper handling and storage are crucial for maintaining the activity of this compound.

  • Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol, but insoluble in water.[3][4] For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the DMSO stock solution in small aliquots to minimize freeze-thaw cycles. Vendor recommendations suggest that stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C.[2] Lyophilized powder should be stored at -20°C and is stable for up to 36 months.[6]

  • Preparation of Working Solutions: When preparing your working concentration, dilute the DMSO stock solution into your culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but sensitive cells, especially primary cells, may require concentrations below 0.1%.

Troubleshooting Guide: Instability and Precipitation

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue 1: Precipitate Forms Immediately After Adding this compound to Culture Medium

This is a common problem when a compound soluble in an organic solvent like DMSO is diluted into an aqueous medium.

Potential CauseRecommended Solution
High Final Concentration While this compound is soluble in DMSO, its aqueous solubility is low. Ensure your final working concentration is within a reasonable range for your experiment. You may be limited by its solubility in aqueous media at higher concentrations.
Poor Dilution Technique Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to precipitate. Use a serial dilution method. First, dilute the stock into a small volume of medium, vortex or pipette vigorously to mix, and then add this intermediate dilution to your final culture volume.
Low Temperature of Medium Some compounds are less soluble at lower temperatures. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[7]
High Final DMSO Concentration A high final concentration of DMSO can be toxic to cells and may also affect the solubility of the compound in the medium. Keep the final DMSO concentration as low as possible, ideally below 0.5%.
Issue 2: Precipitate or Cloudiness Appears in the Culture Vessel Hours or Days After Treatment

This may indicate that the compound is unstable in the culture medium over time or is interacting with components of the medium.

Potential CauseRecommended Solution
Compound Degradation This compound may be degrading in the culture medium at 37°C. It is recommended to perform a stability study to determine the half-life of the compound in your specific medium (see Experimental Protocols section). If the compound is found to be unstable, you may need to replenish the medium with fresh compound at regular intervals.
Interaction with Media Components Components in the culture medium, such as serum proteins, can bind to the compound and cause it to precipitate or become inactive.[8] If possible, try reducing the serum concentration or using a serum-free medium for the duration of the experiment.
pH Changes in Medium The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility and stability of the compound.[8] Ensure that the medium is properly buffered and that the pH is maintained within the optimal range for your cells.
Issue 3: Inconsistent or No Biological Effect Observed

This can be a result of compound instability, precipitation, or other experimental variables.

Potential CauseRecommended Solution
Compound Instability/Precipitation If the compound is precipitating or degrading, the effective concentration in the medium will be lower than intended. Visually inspect the culture for any signs of precipitation. If instability is suspected, perform a stability study as described below.
Incorrect Stock Concentration Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry.
Cell-Specific Effects The observed effect, or lack thereof, may be specific to the cell line being used. It is important to include appropriate positive and negative controls in your experiments to validate your findings.

Quantitative Data

Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO71198.61Soluble
Ethanol1850.35Soluble
WaterInsolubleInsoluble

Data is for solubility at 25°C. Please note that solubility may vary slightly between different batches of the compound.[3][4]

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol provides a framework for determining the kinetic solubility of this compound in an aqueous buffer.

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer (e.g., PBS).

Materials:

  • This compound powder

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or vortexer

  • High-speed centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. Start with a high concentration that is expected to be above the solubility limit and perform serial dilutions.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with constant agitation to allow the solution to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method.

    • HPLC: This is the preferred method for its accuracy and ability to separate the parent compound from any potential degradants.

    • UV-Vis Spectrophotometry: If a standard curve of absorbance versus concentration is established, this can be a quicker method.

  • The highest concentration at which no precipitate is observed and the concentration measured in the supernatant of supersaturated solutions is the kinetic solubility.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general procedure for determining the chemical stability of this compound in a specific cell culture medium over time.

Objective: To quantify the amount of intact this compound remaining in culture medium after incubation at 37°C for various time points.

Materials:

  • This compound DMSO stock solution

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes or multi-well plates

  • Humidified incubator at 37°C with 5% CO2

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound in your complete culture medium at the highest concentration you use in your experiments (e.g., 10 µM). Make enough for all time points.

  • Dispense this solution into sterile tubes or wells of a plate, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Immediately process the "Time 0" sample. This will serve as your baseline concentration.

  • Place the remaining samples in a humidified incubator at 37°C with 5% CO2.

  • At each subsequent time point, remove a sample from the incubator and process it immediately.

  • Sample Processing:

    • If the medium contains serum, you will need to precipitate the proteins. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by HPLC.

    • Quantify the peak area of the intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound (relative to the Time 0 sample) against time.

    • From this plot, you can determine the half-life (t½) of the compound in your culture medium.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation Problem Precipitate Observed Immediate Immediate Precipitation Problem->Immediate Delayed Delayed Precipitation Problem->Delayed High_Conc High Final Concentration Immediate->High_Conc Dilution Poor Dilution Technique Immediate->Dilution Temp Low Media Temperature Immediate->Temp Degradation Compound Degradation Delayed->Degradation Interaction Interaction with Media Components Delayed->Interaction Solution_Conc Lower Concentration High_Conc->Solution_Conc Solution_Dilution Use Serial Dilution Dilution->Solution_Dilution Solution_Temp Pre-warm Media Temp->Solution_Temp Solution_Stability Perform Stability Assay Degradation->Solution_Stability Solution_Serum Reduce Serum Interaction->Solution_Serum

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_workflow Experimental Workflow: Stability Assay Prep_Media 1. Prepare this compound in Culture Medium Dispense 2. Dispense for Time Points Prep_Media->Dispense Time_0 3. Process Time 0 Sample Dispense->Time_0 Incubate 4. Incubate at 37°C Dispense->Incubate Collect 5. Collect Samples at Time Points Incubate->Collect Process 6. Protein Precipitation (if needed) Collect->Process Analyze 7. Analyze by HPLC Process->Analyze Data 8. Plot % Remaining vs. Time Analyze->Data G cluster_pathway Generalized Small Molecule Inhibitor Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (On-Target) Kinase1->Kinase2 Kinase3 Kinase 3 (Off-Target) Kinase1->Kinase3 Effector_On Downstream Effector (On-Target) Kinase2->Effector_On Effector_Off Downstream Effector (Off-Target) Kinase3->Effector_Off Response_On Intended Biological Response Effector_On->Response_On Response_Off Unintended Biological Response Effector_Off->Response_Off Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->Kinase2 Inhibition (On-Target) Inhibitor->Kinase3 Inhibition (Off-Target)

References

Preventing GSK2200150A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2200150A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in aqueous solutions, with a primary focus on preventing precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered during your experiments.

Issue 1: Precipitate Forms Immediately Upon Addition to Aqueous Buffer

Potential Cause Recommended Solution
Low Aqueous Solubility This compound is practically insoluble in water. Direct addition to aqueous buffers will result in immediate precipitation.
Improper Dissolution of Stock Solution Ensure the compound is fully dissolved in an appropriate organic solvent before any aqueous dilution.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.

Step-by-Step Troubleshooting:

  • Ensure Complete Initial Dissolution:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50-100 mM).

    • Use gentle warming (37°C) and vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution for any particulate matter.

  • Optimize the Dilution Method:

    • Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.

    • Add the DMSO stock solution dropwise to the vortexing or stirring aqueous buffer. This gradual addition helps to avoid localized high concentrations that can trigger precipitation.

    • Never add the aqueous buffer to the DMSO stock. This will cause the compound to crash out of solution immediately.

  • Consider Co-solvents and Formulation Strategies:

    • For in vivo or cell-based assays, consider using a formulation with co-solvents. A commonly used vehicle is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Another option involves the use of cyclodextrins to improve solubility:

      • 10% DMSO

      • 90% (20% SBE-β-CD in Saline)

Issue 2: Precipitate Forms Over Time in the Incubator (e.g., during a cell-based assay)

Potential Cause Recommended Solution
Temperature Shift Changes in temperature between solution preparation and incubation can affect solubility.
pH Shift in Culture Media The CO2 environment in an incubator can lower the pH of the media, potentially impacting the solubility of pH-sensitive compounds.
Interaction with Media Components Serum proteins and other components in the cell culture media can interact with the compound, leading to precipitation over time.
Exceeding the Solubility Limit The final concentration of this compound in the media may be above its limit of solubility under the specific experimental conditions.

Step-by-Step Troubleshooting:

  • Maintain Consistent Temperature: Pre-warm all solutions to 37°C before mixing and maintain this temperature throughout the experiment as much as possible.

  • Buffer the Media Appropriately: Ensure your cell culture media is properly buffered for the CO2 concentration of your incubator to maintain a stable pH.

  • Reduce Serum Concentration: If possible, consider reducing the serum concentration in your media, as serum proteins can sometimes contribute to compound precipitation. Perform preliminary experiments to ensure that reduced serum levels do not negatively impact your cells.

  • Determine the Maximum Soluble Concentration: Before conducting your main experiment, perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (time, temperature, CO2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock (e.g., 50-100 mM) to minimize the volume of organic solvent added to your aqueous solution.

Q2: What is the maximum final concentration of DMSO I should use in my cell-based assays?

A2: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, below 0.1% is recommended to avoid cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for extended periods due to its low solubility and potential for degradation. Prepare fresh dilutions in your aqueous buffer or media from a DMSO stock solution for each experiment.

Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?

A4: While specific degradation kinetics for this compound are not extensively published, for many hydrophobic compounds, stability is pH and temperature-dependent. Generally, neutral to slightly acidic pH and lower temperatures will favor stability. It is recommended to perform experiments at a consistent and controlled pH and temperature.

Q5: My compound has precipitated. Can I redissolve it by heating or sonication?

A5: While gentle warming and sonication can aid in the initial dissolution of the stock solution in DMSO, using these methods to redissolve a precipitate in an aqueous buffer is generally not recommended as it may not result in a stable solution and could potentially degrade the compound. It is better to optimize the preparation method to prevent precipitation in the first place.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
WaterInsoluble
DMSO≥ 65 mg/mL
EthanolSparingly Soluble

Table 2: Illustrative Aqueous Solubility of this compound at Different pH and Temperatures (Hypothetical Data)

This data is for illustrative purposes to guide experimental design, as specific experimental values are not publicly available.

pHTemperature (°C)Estimated Max. Soluble Concentration (µM)
5.025< 1
5.037< 1
7.425< 0.5
7.437< 0.5
8.525< 0.1
8.537< 0.1

Note: The actual solubility in your experimental system, especially in complex media containing proteins and other biomolecules, may differ and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly.

  • If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Pre-warm the desired aqueous buffer (e.g., PBS or cell culture media) to the intended experimental temperature (e.g., 37°C).

  • While gently vortexing or stirring the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Use the freshly prepared working solution immediately.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time start Precipitation Observed q1 When did the precipitation occur? start->q1 imm_cause1 Cause: Low Aqueous Solubility q1->imm_cause1 Immediately imm_cause2 Cause: Improper Dissolution q1->imm_cause2 Immediately time_cause1 Cause: Temperature/pH Shift q1->time_cause1 Over Time time_cause2 Cause: Interaction with Media Components q1->time_cause2 Over Time imm_sol1 Solution: Use co-solvents (e.g., DMSO, PEG300) imm_cause1->imm_sol1 imm_sol2 Solution: Prepare high-concentration stock in DMSO imm_cause2->imm_sol2 imm_sol3 Solution: Add stock to pre-warmed, stirring buffer imm_cause2->imm_sol3 time_sol1 Solution: Pre-warm media and ensure proper buffering time_cause1->time_sol1 time_sol2 Solution: Reduce serum concentration if possible time_cause2->time_sol2 time_sol3 Solution: Determine max soluble concentration empirically time_cause2->time_sol3

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Experimental Workflow for Solubility Determination prep_stock Prepare 100 mM Stock in 100% DMSO serial_dilute Perform Serial Dilutions in DMSO prep_stock->serial_dilute add_to_media Add to Pre-warmed Cell Culture Media serial_dilute->add_to_media incubate Incubate under Experimental Conditions add_to_media->incubate observe Observe for Precipitation (e.g., Microscopy) incubate->observe determine_max Determine Max Soluble Concentration observe->determine_max

Caption: Workflow for determining maximum soluble concentration.

G cluster_0 Proposed Mechanism of Action of this compound GSK This compound MmpL3 MmpL3 Transporter (in M. tuberculosis inner membrane) GSK->MmpL3 Inhibits PMF Proton Motive Force (PMF) MmpL3->PMF Dissipates TMM_export Trehalose Monomycolate (TMM) Export PMF->TMM_export Drives Mycolic_acid Mycolic Acid Layer Synthesis TMM_export->Mycolic_acid Is required for Cell_wall Cell Wall Integrity Mycolic_acid->Cell_wall Maintains Bacteria_death Bacterial Cell Death Cell_wall->Bacteria_death Disruption leads to

Caption: Proposed mechanism of action of this compound.

Technical Support Center: GSK2200150A Resistance Mutation Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the characterization of resistance mutations to GSK2200150A, a novel antimycobacterial agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anti-tuberculosis (TB) agent identified through high-throughput screening.[1][2] It is a novel antimycobacterial agent that inhibits the growth of the virulent Mycobacterium tuberculosis strain H37Rv with a minimum inhibitory concentration (MIC) of 0.38 μM.[2][3] Evidence suggests that this compound is a Mycobacterium tuberculosis gyrase inhibitor (MGI).[4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Q2: How can I generate this compound-resistant mutants of M. tuberculosis in the laboratory?

Resistant mutants can be generated by exposing a susceptible strain of M. tuberculosis to gradually increasing concentrations of this compound. This process of "in vitro evolution" involves culturing the bacteria in the presence of the drug and selecting for spontaneous mutants that can survive and proliferate at higher drug concentrations.

Q3: What are the primary methods for identifying genetic mutations conferring resistance to this compound?

The most comprehensive method for identifying resistance mutations is whole-genome sequencing (WGS) .[5][6][7] WGS provides a complete genomic sequence, allowing for the identification of all potential resistance-conferring mutations. Other targeted sequencing methods, such as Sanger sequencing of the candidate target gene (e.g., the genes encoding DNA gyrase subunits, gyrA and gyrB), can also be employed if the target is known or strongly suspected.

Q4: How do I confirm that an identified mutation is responsible for this compound resistance?

To confirm the role of a specific mutation in conferring resistance, you can perform allelic exchange experiments. This involves introducing the identified mutation into a susceptible wild-type strain of M. tuberculosis and then determining the MIC of this compound for the engineered strain. An increase in the MIC compared to the wild-type strain would confirm the mutation's role in resistance.

Q5: What is the significance of the IC50 value in resistance characterization?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a drug in inhibiting a specific biological or biochemical function. In the context of drug resistance, comparing the IC50 values of this compound against wild-type and mutant strains provides a quantitative measure of the degree of resistance conferred by the mutation. A significantly higher IC50 value for the mutant strain indicates resistance.

Troubleshooting Guides

Troubleshooting Issues with Generating Resistant Mutants
Problem Possible Cause Suggested Solution
No resistant mutants are obtained. The initial drug concentration is too high, leading to complete bacterial killing.Start with a sub-lethal concentration of this compound (e.g., below the MIC) and gradually increase the concentration in a stepwise manner.
The mutation frequency for resistance is very low.Increase the population size of the bacterial culture to increase the probability of selecting for rare spontaneous mutants.
The selected mutants show only a marginal increase in resistance. The selective pressure is not high enough.Gradually increase the concentration of this compound in subsequent rounds of selection.
The resistance mechanism may involve multiple mutations.Continue the selection process for a longer duration to allow for the accumulation of multiple resistance-conferring mutations.
Troubleshooting Issues with Identifying Resistance Mutations
Problem Possible Cause Suggested Solution
Whole-genome sequencing reveals many mutations, making it difficult to identify the resistance-conferring mutation. Spontaneous mutations unrelated to drug resistance have accumulated during in vitro culture.Compare the genome of the resistant mutant to that of the parental wild-type strain that has been passaged under the same conditions without the drug. This will help to filter out non-resistance-related mutations.
The resistance mechanism is not due to a target-modifying mutation.Consider other resistance mechanisms such as drug efflux or drug modification. Analyze the genome for mutations in genes known to be involved in these processes.
No mutations are found in the suspected target gene (e.g., gyrA or gyrB). The resistance mechanism is independent of the primary drug target.Perform whole-genome sequencing to identify mutations in other genes.
The mutation is in a regulatory region affecting the expression of the target gene.Analyze the promoter and other regulatory regions of the target gene for mutations.

Experimental Protocols

Protocol 1: In Vitro Generation of this compound-Resistant M. tuberculosis

Objective: To generate M. tuberculosis strains with resistance to this compound through continuous exposure to the drug.

Methodology:

  • Prepare a culture of a susceptible M. tuberculosis strain (e.g., H37Rv) in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Determine the minimum inhibitory concentration (MIC) of this compound for the parental strain using a standard broth microdilution method.

  • Inoculate a fresh culture with the parental strain and add this compound at a concentration of 0.5x the MIC.

  • Incubate the culture at 37°C until growth is observed.

  • Inoculate a new culture with the bacteria from the previous step and increase the concentration of this compound to 1x the MIC.

  • Repeat the process, gradually increasing the concentration of this compound in a stepwise manner (e.g., 2x, 4x, 8x the initial MIC) with each subsequent passage.

  • At each step, isolate single colonies by plating on solid medium containing the corresponding concentration of this compound.

  • Confirm the resistance level of the isolated clones by re-determining the MIC of this compound.

Protocol 2: Identification of Resistance Mutations by Whole-Genome Sequencing

Objective: To identify the genetic basis of this compound resistance by comparing the whole genome of a resistant mutant to its parental susceptible strain.

Methodology:

  • Extract high-quality genomic DNA from both the this compound-resistant mutant and the parental susceptible strain of M. tuberculosis.

  • Prepare sequencing libraries from the extracted genomic DNA using a standard library preparation kit for next-generation sequencing (NGS).

  • Perform whole-genome sequencing on an appropriate NGS platform (e.g., Illumina).

  • Align the sequencing reads from both the resistant and susceptible strains to a reference M. tuberculosis genome (e.g., H37Rv).

  • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutant but absent in the parental strain.

  • Annotate the identified variants to determine the affected genes and the nature of the amino acid changes (if any).

  • Prioritize non-synonymous mutations in genes that are plausible candidates for conferring resistance, such as the genes encoding the drug target (DNA gyrase) or efflux pumps.

Data Presentation

Table 1: Example of MIC and IC50 Data for Wild-Type vs. Resistant Mutant
StrainGenotypeMIC of this compound (µM)IC50 of this compound (µM)
Wild-Type (H37Rv)gyrA (wild-type)0.380.25
Resistant Mutant 1gyrA (D94G)6.084.0
Resistant Mutant 2gyrA (A90V)3.042.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_generation Resistant Mutant Generation cluster_characterization Resistance Characterization Start with susceptible M. tb strain Start with susceptible M. tb strain Determine MIC of this compound Determine MIC of this compound Start with susceptible M. tb strain->Determine MIC of this compound Step 1 Culture with increasing drug concentrations Culture with increasing drug concentrations Determine MIC of this compound->Culture with increasing drug concentrations Step 2 Isolate resistant colonies Isolate resistant colonies Culture with increasing drug concentrations->Isolate resistant colonies Step 3 Extract genomic DNA Extract genomic DNA Isolate resistant colonies->Extract genomic DNA Step 4 Whole-Genome Sequencing Whole-Genome Sequencing Extract genomic DNA->Whole-Genome Sequencing Step 5 Identify mutations Identify mutations Whole-Genome Sequencing->Identify mutations Step 6 Confirm mutation's role Confirm mutation's role Identify mutations->Confirm mutation's role Step 7

Caption: Experimental workflow for generating and characterizing this compound-resistant M. tuberculosis.

signaling_pathway cluster_gyrase DNA Gyrase Action cluster_inhibition This compound Inhibition cluster_resistance Resistance Mechanism Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) binds Negative Supercoiling Negative Supercoiling DNA Gyrase (GyrA/GyrB)->Negative Supercoiling introduces Inhibition of DNA Replication Inhibition of DNA Replication DNA Gyrase (GyrA/GyrB)->Inhibition of DNA Replication leads to DNA Replication DNA Replication Negative Supercoiling->DNA Replication enables This compound This compound This compound->DNA Gyrase (GyrA/GyrB) inhibits Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death causes gyrA/gyrB Mutation gyrA/gyrB Mutation Altered DNA Gyrase Altered DNA Gyrase gyrA/gyrB Mutation->Altered DNA Gyrase results in Reduced this compound Binding Reduced this compound Binding Altered DNA Gyrase->Reduced this compound Binding causes Restored DNA Replication Restored DNA Replication Reduced this compound Binding->Restored DNA Replication allows

Caption: Proposed mechanism of action of this compound and a potential resistance mechanism.

References

Overcoming GSK2200150A experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with GSK2200150A. Our goal is to help you overcome experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound is soluble in DMSO (71 mg/mL) and Ethanol (18 mg/mL), but insoluble in water.[1] For cell-based assays, we recommend preparing a concentrated stock solution in 100% DMSO and then diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q2: How should I store this compound?

A2: this compound powder is stable for up to 3 years when stored at -20°C.[1] Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2] We recommend using the solution within one month to prevent loss of potency.[3]

Q3: Is this compound stable under normal experimental conditions?

A3: this compound is stable under recommended storage conditions.[4] However, like many small molecules, prolonged exposure to light or extreme pH conditions should be avoided. Prepare fresh dilutions from your stock solution for each experiment to ensure consistent activity.

Q4: What is the known mechanism of action for this compound?

A4: this compound was identified through high-throughput screening as an anti-tuberculosis (TB) agent.[1][3] It is effective against the virulent M. tuberculosis strain H37Rv.[5] Further details on its specific molecular target and mechanism of action are not extensively publicly documented.

Troubleshooting Guide for Cell-Based Assays

This guide addresses common issues you may encounter when using this compound in cell-based assays, with a focus on the THP-1 cell viability protocol.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results 1. Cell Passage Number: THP-1 cells can change their characteristics at high passage numbers. 2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. 3. Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media. 4. Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations.1. Use THP-1 cells within a consistent and low passage number range (e.g., passages 5-20). 2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. 3. Visually inspect your diluted compound solutions for any signs of precipitation. If observed, try lowering the final concentration or using a different dilution scheme. 4. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
High background or "edge effect" in 96-well plates 1. Evaporation: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. 2. Well-to-well contamination: Splashing during media changes or cell seeding.1. To minimize the "edge effect," avoid using the perimeter wells for experimental conditions. Instead, fill these wells with sterile PBS or media to maintain humidity.[6] 2. Be careful during pipetting to avoid cross-contamination between wells.
No observable effect of this compound on cells 1. Incorrect Compound Concentration: The concentration range used may be too low to elicit a response. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Cell Health: Unhealthy cells may not respond appropriately to stimuli.1. Perform a dose-response experiment with a wider range of concentrations. 2. Use a fresh aliquot of this compound stock solution for your experiment. 3. Ensure your THP-1 cells are healthy and in the exponential growth phase before starting the experiment.
High variability between replicate wells 1. Uneven Cell Distribution: Clumped cells or uneven seeding can lead to variability. 2. Incomplete Compound Mixing: The compound may not be evenly distributed in the well.1. Ensure a single-cell suspension of THP-1 cells before seeding. After seeding, gently swirl the plate to ensure even distribution. 2. After adding the diluted compound, gently mix the contents of the well by pipetting up and down a few times.

Quantitative Data Summary

Parameter Value Organism/Cell Line
Minimum Inhibitory Concentration (MIC) 0.38 µMM. tuberculosis strain H37Rv
Concentration Range for Cell Viability Assay 1.56–200 µMHuman monocytic cell line (THP-1)

Experimental Protocols

THP-1 Cell Viability Assay

This protocol is adapted from published methods for assessing the cytotoxicity of this compound.[5]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • DMSO

  • Resazurin sodium salt

  • 96-well clear bottom black plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed 1x10^5 THP-1 cells per well in a 96-well plate in media containing 50 ng/mL PMA.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator to allow for adherence and differentiation into macrophage-like cells.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1.56 µM to 200 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • After the 48-hour differentiation period, carefully remove the PMA-containing medium and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the 4-day incubation, add resazurin solution to each well to a final concentration of 0.05% (w/v).

    • Incubate for 4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the fluorescence in the vehicle-treated control wells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Caption: A general workflow for troubleshooting experimental variability.

THP1_Assay_Workflow cluster_prep Preparation cluster_diff Differentiation cluster_treat Treatment cluster_read Readout Culture Culture THP-1 Cells Seed Seed Cells in 96-well Plate Culture->Seed PMA Add PMA (50 ng/mL) Seed->PMA Incubate48h Incubate for 48h PMA->Incubate48h PrepareCompound Prepare this compound Dilutions Incubate48h->PrepareCompound AddCompound Add Compound to Wells PrepareCompound->AddCompound Incubate4d Incubate for 4 days AddCompound->Incubate4d AddResazurin Add Resazurin Incubate4d->AddResazurin Incubate4h Incubate for 4h AddResazurin->Incubate4h ReadFluorescence Measure Fluorescence Incubate4h->ReadFluorescence

Caption: Experimental workflow for the THP-1 cell viability assay.

References

Technical Support Center: GSK2200150A Intracellular Delivery for M. tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2200150A to target intracellular Mycobacterium tuberculosis (M. tuberculosis). The information is tailored for scientists and drug development professionals working on novel anti-tubercular therapies.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in intracellular M. tuberculosis infection models. This guide addresses common issues in a question-and-answer format.

Issue 1: Drug Precipitation in Cell Culture Medium

  • Question: I observed precipitation of this compound after adding it to my cell culture medium. What could be the cause and how can I resolve this?

  • Answer: this compound is known to be insoluble in water, which can lead to precipitation in aqueous-based cell culture media.[1] The use of Dimethyl Sulfoxide (DMSO) as a solvent is recommended for preparing stock solutions.[1][2]

    Potential Causes and Solutions:

    • High Final DMSO Concentration: While DMSO is necessary to solubilize this compound, high concentrations can be toxic to host cells.[3] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at 0.1% or lower.[3]

    • Improper Dilution: Abruptly diluting a concentrated DMSO stock solution into the aqueous medium can cause the drug to crash out. A serial dilution approach is recommended.

    • Drug Concentration Exceeds Solubility Limit: The desired experimental concentration of this compound may exceed its solubility limit in the final culture medium.

    Recommended Actions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration while minimizing the final DMSO concentration.

    • Include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in the experimental wells, but without this compound.[3]

Issue 2: Low Efficacy Against Intracellular M. tuberculosis

  • Question: this compound shows potent activity against extracellular M. tuberculosis (MIC = 0.38 µM), but I am observing poor killing of intracellular bacteria.[1][2][4] What are the possible reasons for this discrepancy?

  • Answer: The hydrophobic nature of this compound can contribute to poor bioavailability and limited penetration into host cells, where M. tuberculosis resides.

    Potential Causes and Solutions:

    • Limited Drug Uptake by Macrophages: The physicochemical properties of this compound may not be optimal for passive diffusion across the macrophage cell membrane.

    • Drug Efflux: Macrophages possess efflux pumps that can actively transport foreign compounds out of the cell, potentially reducing the intracellular concentration of this compound.

    • Subcellular Localization: For effective killing, the drug must reach the specific subcellular compartment where M. tuberculosis is located (e.g., phagosomes).

    Experimental Approaches to Enhance Intracellular Delivery:

    • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid drug nanoparticles (SDNs) or mesoporous silica nanoparticles (MSNPs), can improve its solubility and facilitate uptake by macrophages.[5][6][7][8] These systems can be designed to release the drug in the acidic environment of the phagosome.[7][8]

    • Receptor-Mediated Drug Delivery: Conjugating this compound to a ligand that binds to receptors on the macrophage surface can enhance its uptake through endocytosis.[9]

Issue 3: Host Cell Toxicity

  • Question: I am observing significant cytotoxicity in my macrophage host cells at concentrations of this compound that are effective against intracellular M. tuberculosis. How can I mitigate this?

  • Answer: Cytotoxicity is a critical consideration in the development of intracellularly targeted drugs.[10][11] It is essential to determine the therapeutic window of this compound, where it is effective against the bacteria without causing significant harm to the host cells.

    Recommendations for Assessing and Mitigating Cytotoxicity:

    • Determine the IC50: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on the macrophage cell line being used. Standard cytotoxicity assays like the Alamar Blue® assay or Sulforhodamine B (SRB) assay can be employed.[6][11]

    • Optimize Drug Concentration and Incubation Time: Based on the IC50 value, select a range of this compound concentrations for your intracellular infection experiments that are below the toxic threshold. It may also be possible to reduce the incubation time to minimize host cell damage while still achieving bacterial killing.

    • Use a More Targeted Delivery System: As mentioned previously, nanoparticle-based delivery systems can help reduce off-target toxicity by delivering the drug more specifically to infected cells.[7][12]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: While the provided search results do not specify the exact mechanism of action for this compound, it is identified as a novel antimycobacterial agent.[2][4] Further research would be needed to elucidate its specific molecular target within M. tuberculosis.

  • Q2: What are the recommended concentrations of this compound to use in an intracellular killing assay?

    • A2: The optimal concentration will depend on the macrophage cell line and the M. tuberculosis strain being used. A good starting point is to test a range of concentrations around the published MIC value of 0.38 µM for the H37Rv strain.[1][2][4] It is crucial to also determine the cytotoxicity profile of the compound on your host cells to ensure that the concentrations used are not toxic.

  • Q3: How should I prepare this compound for my experiments?

    • A3: this compound is soluble in DMSO (up to 71 mg/mL or 198.61 mM) and ethanol (up to 18 mg/mL or 50.35 mM), but insoluble in water.[1] It is recommended to prepare a concentrated stock solution in DMSO and then serially dilute it in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.

Quantitative Data Summary

Table 1: In Vitro Activity and Solubility of this compound

ParameterValueReference
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 0.38 µM[1][2][4]
Solubility in DMSO 71 mg/mL (198.61 mM)[1]
Solubility in Ethanol 18 mg/mL (50.35 mM)[1]
Solubility in Water Insoluble[1]

Experimental Protocols

Protocol 1: Macrophage Infection with M. tuberculosis

This protocol outlines the steps for infecting a macrophage cell line (e.g., J774A.1 or THP-1) with M. tuberculosis.

  • Cell Culture: Culture macrophages in the appropriate medium and conditions until they reach the desired confluency. For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Bacterial Preparation: Grow M. tuberculosis to mid-log phase in Middlebrook 7H9 broth supplemented with ADC.

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.

  • Incubation: Allow the bacteria to be phagocytosed by the macrophages for a defined period (e.g., 4 hours).

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium containing an antibiotic that kills extracellular but not intracellular bacteria (e.g., amikacin) to remove any non-phagocytosed mycobacteria.

Protocol 2: Intracellular Drug Efficacy Assay

This protocol describes how to assess the efficacy of this compound against intracellular M. tuberculosis.

  • Drug Treatment: After removing extracellular bacteria, add fresh medium containing various concentrations of this compound (and a vehicle control) to the infected macrophage cultures.

  • Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis: At the end of the incubation period, lyse the macrophages to release the intracellular bacteria.

  • Enumeration of Viable Bacteria: Serially dilute the cell lysates and plate them on Middlebrook 7H10 agar plates.

  • Data Analysis: After incubation, count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The efficacy of this compound is determined by comparing the CFU counts in the drug-treated wells to the vehicle control wells.

Visualizations

Experimental_Workflow_for_Intracellular_Drug_Testing cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Drug Treatment cluster_analysis Analysis A Culture Macrophages C Infect Macrophages with M. tuberculosis (MOI 1-10) A->C B Prepare M. tuberculosis Inoculum B->C D Incubate for Phagocytosis C->D E Wash to Remove Extracellular Bacteria D->E F Add this compound at Various Concentrations E->F G Incubate for 24-72 hours F->G H Lyse Macrophages G->H I Plate Lysates on 7H10 Agar H->I J Count Colony Forming Units (CFU) I->J

Caption: Workflow for assessing the efficacy of this compound against intracellular M. tuberculosis.

Troubleshooting_Logic_Flow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Experiment Start Problem Poor Intracellular Efficacy Start->Problem Cause1 Drug Precipitation Problem->Cause1 Cause2 Low Macrophage Uptake Problem->Cause2 Cause3 Host Cell Toxicity Problem->Cause3 Solution1a Optimize Solubilization (e.g., Serial Dilution) Cause1->Solution1a Solution1b Check Final DMSO Concentration Cause1->Solution1b Solution2a Use Nanoparticle Delivery Cause2->Solution2a Solution2b Receptor-Mediated Targeting Cause2->Solution2b Solution3a Determine IC50 Cause3->Solution3a Solution3b Optimize Drug Concentration & Incubation Cause3->Solution3b

Caption: Troubleshooting logic for addressing poor intracellular efficacy of this compound.

References

Technical Support Center: GSK2200150A Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2200150A in Mycobacterium tuberculosis assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental anti-tuberculosis (TB) agent identified through high-throughput screening. It belongs to a class of compounds known as Mycobacterium tuberculosis gyrase inhibitors (MGIs).[1][2] The primary mechanism of action for MGIs is the inhibition of DNA gyrase, an essential enzyme in M. tuberculosis responsible for maintaining DNA topology during replication, transcription, and recombination.[2][3] By inhibiting this enzyme, this compound disrupts these vital cellular processes, leading to bacterial cell death.

Q2: What is the reported Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis?

A2: The reported MIC for this compound against the virulent M. tuberculosis strain H37Rv is 0.38 μM.[4][5]

Q3: What are the recommended basic assay methods to determine the activity of this compound?

A3: The two primary assay types for evaluating this compound activity are:

  • Mycobacterial Growth Inhibition Assay (MGIA): This is a cell-based assay that measures the ability of the compound to inhibit the growth of M. tuberculosis. A common method involves using a resazurin-based indicator dye to assess cell viability.[6][7]

  • DNA Supercoiling Assay: This is a biochemical assay that directly measures the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.[2][8]

Q4: What are the solubility characteristics of this compound?

A4: this compound is soluble in DMSO and ethanol. It is reported to be insoluble in water. For in vitro assays, it is typically dissolved in DMSO to create a stock solution.[9]

Troubleshooting Guides

Mycobacterial Growth Inhibition Assay (Resazurin-Based)
Problem Potential Cause Recommended Solution
High background fluorescence in control wells (no bacteria) - Contamination of media or reagents with fluorescent compounds. - Autofluorescence of the compound.- Test all media and reagents for background fluorescence before use. - Include a "compound only" control to measure its intrinsic fluorescence and subtract this value from the experimental wells.
No or low signal in positive control wells (bacteria, no compound) - Poor bacterial viability or growth. - Incorrect incubation time for resazurin. - Inactive resazurin solution.- Ensure the M. tuberculosis inoculum is from a fresh, actively growing culture. - Optimize the resazurin incubation time for your specific experimental conditions. - Prepare fresh resazurin solution for each experiment.
Inconsistent results between replicate wells - Uneven distribution of bacteria in the wells. - Evaporation from wells during incubation. - Pipetting errors.- Ensure the bacterial suspension is homogenous before dispensing. Vortexing with glass beads can help break up clumps.[10] - Use sealed plates or a humidified incubator to minimize evaporation.[10] - Calibrate pipettes regularly and use proper pipetting techniques.
MIC values are significantly different from reported values - Incorrect concentration of this compound. - Variation in the M. tuberculosis strain or inoculum density. - Differences in assay conditions (media, incubation time).- Verify the concentration of your this compound stock solution. - Standardize the inoculum preparation and confirm the OD600 before each experiment. - Adhere strictly to the validated protocol for media composition and incubation periods.
DNA Gyrase Supercoiling Assay
Problem Potential Cause Recommended Solution
No supercoiling in the "enzyme only" control - Inactive DNA gyrase. - Incorrect buffer composition or ATP concentration.- Use a fresh aliquot of enzyme and handle it according to the manufacturer's instructions. - Verify the composition and pH of the assay buffer and ensure the correct final concentration of ATP.
Incomplete supercoiling in the "enzyme only" control - Insufficient amount of enzyme. - Presence of an inhibitor in the reaction (e.g., high DMSO concentration).- Titrate the DNA gyrase to determine the optimal amount for complete supercoiling under your experimental conditions. - Keep the final DMSO concentration low (typically ≤1-2% v/v) and include a DMSO control to assess its effect on enzyme activity.[8]
Smearing of DNA bands on the agarose gel - Nuclease contamination. - High salt concentration in the loading sample.- Use nuclease-free water and reagents. - Allow samples to sit in the wells for a period before running the gel to allow salts to diffuse. Run the gel at a lower voltage.[8]
Bands for relaxed and supercoiled DNA are not well-resolved - Incorrect agarose gel percentage. - Inappropriate running buffer or voltage. - Presence of intercalating agents in the gel or buffer.- Use a 1% agarose gel for optimal separation. - Use the recommended electrophoresis buffer (e.g., TBE or TAE) and run the gel at a low voltage for a longer duration.[8] - Ensure all equipment is free of intercalating dyes from previous experiments.[8]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueOrganism/EnzymeReference
MIC0.38 µMM. tuberculosis H37Rv[4][5]

Experimental Protocols

Protocol 1: Mycobacterial Growth Inhibition Assay (MGIA) using Resazurin

This protocol is adapted from publicly available information for determining the MIC of compounds against M. tuberculosis.[6][7]

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Middlebrook 7H9 media supplemented with albumin, dextrose, and catalase (ADC).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 media. Adjust the bacterial suspension to an OD600 of 0.001.

  • Assay Setup: In a 96-well microtiter plate, add the diluted this compound solutions. Add the prepared bacterial suspension to each well. Include positive (bacteria, no compound) and negative (media only) controls.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add a 0.05% (w/v) resazurin solution to each well.

  • Second Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of the negative control wells. Calculate the percentage of mycobacterial survival by comparing the fluorescence of compound-treated wells to the positive control wells. The MIC is the lowest concentration of the compound that inhibits bacterial growth.

Protocol 2: DNA Gyrase Supercoiling Assay

This protocol is a generalized procedure based on standard methods for assessing DNA gyrase inhibition.[8][11]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (typically includes HEPES pH 7.9, KCl, MgCl2, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add the desired concentration of this compound (dissolved in DMSO) to the reaction tubes. Include a "no inhibitor" control and a "no enzyme" control.

  • Enzyme Addition: Add purified M. tuberculosis DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage until the relaxed and supercoiled DNA bands are adequately separated.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of supercoiling activity is determined by the decrease in the supercoiled DNA band in the presence of this compound compared to the "no inhibitor" control.

Visualizations

DNA_Gyrase_Inhibition cluster_pathway DNA Gyrase Mechanism and Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binding ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Cleaved_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex DNA Cleavage ATP ATP ATP->DNA_Gyrase Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Ligation This compound This compound This compound->Cleaved_Complex Stabilization of Complex (Inhibition of Ligation)

Caption: Inhibition of DNA Gyrase by this compound.

MGIA_Workflow cluster_workflow Mycobacterial Growth Inhibition Assay Workflow Start Start Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Prepare_Inoculum Prepare M. tuberculosis Inoculum (OD600 = 0.001) Start->Prepare_Inoculum Plate_Setup Add Compound and Inoculum to 96-well Plate Prepare_Compound->Plate_Setup Prepare_Inoculum->Plate_Setup Incubate_1 Incubate at 37°C for 7 days Plate_Setup->Incubate_1 Add_Resazurin Add Resazurin Solution Incubate_1->Add_Resazurin Incubate_2 Incubate at 37°C for 24 hours Add_Resazurin->Incubate_2 Read_Fluorescence Measure Fluorescence (Ex: ~560nm, Em: ~590nm) Incubate_2->Read_Fluorescence Analyze_Data Analyze Data and Determine MIC Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Mycobacterial Growth Inhibition Assay.

Supercoiling_Assay_Workflow cluster_supercoiling DNA Gyrase Supercoiling Assay Workflow Start Start Setup_Reaction Set up Reaction Mix: Buffer, ATP, Relaxed Plasmid Start->Setup_Reaction Add_Inhibitor Add this compound Setup_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Loading Dye/SDS Incubate->Stop_Reaction Gel_Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Bands Gel_Electrophoresis->Visualize Analyze Quantify Band Intensities Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

References

Validation & Comparative

A Head-to-Head Comparison of GSK2200150A and Isoniazid Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-tuberculosis agent GSK2200150A and the cornerstone first-line drug, isoniazid. The comparison is based on available preclinical data, focusing on in vitro and in vivo efficacy against Mycobacterium tuberculosis.

Executive Summary

This compound, a representative of the spirocycle series of compounds, demonstrates potent in vitro activity against Mycobacterium tuberculosis, comparable to that of isoniazid. Both compounds target critical pathways in the synthesis of the mycobacterial cell wall, albeit through distinct mechanisms. While isoniazid has a long-standing clinical track record, the spirocycle series, including analogs of this compound, has shown promising bactericidal activity in murine models of tuberculosis. However, development of the spirocycle series was reportedly discontinued due to safety concerns. This guide presents the available data to inform further research and development efforts in the field of anti-tuberculosis drug discovery.

Data Presentation

In Vitro Efficacy

The in vitro potency of this compound and isoniazid against the virulent M. tuberculosis H37Rv strain is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's in vitro efficacy, representing the lowest concentration that inhibits visible bacterial growth.

CompoundMIC (µM)MIC (mg/L)Target
This compound0.38[1]~0.136MmpL3[2]
Isoniazid~0.22 - 0.880.03 - 0.12InhA (Mycolic Acid Synthesis)

Note: The MIC for this compound was converted from µM to mg/L using its molecular weight of 357.47 g/mol . The MIC range for isoniazid is based on multiple studies using the H37Rv strain.

In Vivo Efficacy

Direct in vivo efficacy data for this compound is not publicly available. However, data for a closely related and optimized spirocycle analog, compound 29, in a murine model of acute tuberculosis infection provides a valuable surrogate for the potential of this compound class.

CompoundAnimal ModelDosing RegimenEfficacy (CFU Reduction in Lungs)Reference
Spirocycle Analog (cpd 29)C57BL/6J Mice50 mg/kg, oral, once daily for 8 days4.2 log₁₀[3]
IsoniazidC3H Mice25 mg/kg, oral, daily for 13 daysPrevention of weight loss and inhibition of bacterial growth[4]
IsoniazidBALB/c Mice25 mg/kg, oral, 5 days/week for 4 weeksSignificant reduction in bacterial load

Mechanism of Action

This compound and isoniazid employ different strategies to disrupt the integrity of the M. tuberculosis cell wall.

This compound: This compound is an inhibitor of MmpL3, a crucial transporter protein in mycobacteria.[2] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane. By blocking MmpL3, this compound prevents the incorporation of mycolic acids into the cell wall, leading to bacterial death.

Isoniazid: This well-established drug is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, isoniazid forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is essential for the elongation of fatty acids that form mycolic acids, the hallmark of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, resulting in bactericidal activity against actively dividing bacilli.

Mandatory Visualizations

G cluster_gsk This compound Mechanism of Action GSK This compound MmpL3 MmpL3 Transporter GSK->MmpL3 Inhibits TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid Mycolic Acid Synthesis TMM_peri->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of this compound.

G cluster_inh Isoniazid Mechanism of Action INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of isoniazid.

G cluster_workflow Experimental Workflow: MIC Determination start Start prep_culture Prepare M. tuberculosis H37Rv culture start->prep_culture prep_inoculum Prepare standardized inoculum prep_culture->prep_inoculum inoculate Inoculate plates prep_inoculum->inoculate prep_plates Prepare microtiter plates with serial drug dilutions prep_plates->inoculate incubate Incubate plates inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution MIC testing of M. tuberculosis.

1. Media and Reagents:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Sterile distilled water with 0.05% Tween 80.

  • Drug stock solutions of known concentrations.

2. Inoculum Preparation:

  • Harvest M. tuberculosis H37Rv colonies from a fresh culture on Löwenstein-Jensen or 7H11 agar.

  • Suspend colonies in a tube with sterile glass beads and vortex to disperse clumps.

  • Adjust the suspension to a McFarland standard of 0.5 in sterile water with Tween 80.

  • Prepare a 1:100 dilution of the adjusted suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

3. Plate Preparation:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of each drug in 7H9 broth.

  • Include a drug-free growth control well and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plates and incubate at 37°C in a humidified atmosphere.

5. Reading and Interpretation:

  • Read the plates when visible growth is evident in the drug-free control well (typically 7-14 days).

  • The MIC is defined as the lowest drug concentration that completely inhibits visible growth.

In Vivo Efficacy in a Murine Model of Acute Tuberculosis

The following is a generalized protocol based on the study evaluating the spirocycle analog of this compound.[3]

1. Animals and Infection:

  • Use specific pathogen-free female C57BL/6J mice.

  • Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

2. Drug Administration:

  • Prepare drug suspensions for oral gavage.

  • Begin treatment on a specified day post-infection (e.g., day 8).

  • Administer the drug orally once daily for the duration of the study (e.g., 8 days).

  • Include a vehicle control group and a positive control group (e.g., isoniazid at a standard dose).

3. Efficacy Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile saline with 0.05% Tween 80.

  • Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Efficacy is expressed as the log₁₀ reduction in CFU compared to the vehicle-treated control group.

References

Comparative Analysis of GSK2200150A and Rifampicin: A Focus on Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of GSK2200150A and the established anti-tuberculosis drug, rifampicin, against Mycobacterium tuberculosis. The primary focus is on the Minimum Inhibitory Concentration (MIC), a key measure of a compound's potency. This document summarizes quantitative data, outlines experimental methodologies, and visualizes the mechanisms of action to support research and development efforts in the field of antimicrobial agents.

Data Presentation: MIC Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and rifampicin against the virulent H37Rv strain of Mycobacterium tuberculosis.

CompoundTarget OrganismMIC (µM)MIC (µg/mL)
This compoundMycobacterium tuberculosis H37Rv0.38[1][2]~0.136
RifampicinMycobacterium tuberculosis H37Rv~0.12 - 0.240.1 - 0.2[3]

Note: The MIC of this compound was converted from µM to µg/mL using its molecular weight of 357.47 g/mol . The MIC of rifampicin was converted from µg/mL to µM using its molecular weight of 822.94 g/mol .

Experimental Protocols

The determination of MIC is crucial for evaluating the efficacy of antimicrobial compounds. Below are the detailed methodologies used for determining the MIC values of this compound and rifampicin.

This compound MIC Determination (Resazurin Microtiter Assay)

The in vitro activity of this compound against Mycobacterium tuberculosis H37Rv was determined using a resazurin microtiter assay.

  • Compound Preparation: this compound was serially diluted in purified water in 96-well microtiter plates.

  • Bacterial Culture: The virulent M. tuberculosis strain H37Rv was cultured in Middlebrook 7H9 medium supplemented with albumin, dextrose, and catalase (ADC).

  • Inoculation: A bacterial suspension was added to the wells containing the diluted compound.

  • Incubation: The plates were incubated for a set period to allow for bacterial growth.

  • Resazurin Addition: A resazurin solution was added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • Fluorescence Measurement: After an additional incubation period, the fluorescence was measured to determine the extent of bacterial growth inhibition. The MIC was defined as the lowest concentration of the compound that prevented the color change from blue to pink.

Rifampicin MIC Determination (Broth Microdilution Method)

The MIC of rifampicin against Mycobacterium tuberculosis is typically determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: Rifampicin was serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Middlebrook 7H9.

  • Bacterial Culture: M. tuberculosis H37Rv was grown in an appropriate liquid medium to a specified optical density.

  • Inoculation: A standardized inoculum of the bacterial culture was added to each well of the microtiter plate.

  • Incubation: The plates were incubated at 37°C for a period of 7 to 21 days, depending on the specific protocol.

  • MIC Determination: The MIC was determined as the lowest concentration of rifampicin that resulted in no visible growth of the mycobacteria.

Mechanism of Action and Signaling Pathways

Rifampicin: Inhibition of Bacterial RNA Polymerase

Rifampicin's mechanism of action is well-established. It specifically targets the bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA. By binding to the β-subunit of this enzyme, rifampicin effectively blocks the elongation of the messenger RNA chain, thereby inhibiting bacterial protein synthesis and leading to cell death.

Rifampicin_Mechanism cluster_bacterium Bacterium DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase (RNAP) DNA->RNA_Polymerase Transcription mRNA messenger RNA (mRNA) RNA_Polymerase->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Cell Growth &\nReplication Cell Growth & Replication Protein->Cell Growth &\nReplication Ribosome->Protein Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibition

Caption: Rifampicin inhibits bacterial transcription by binding to RNA polymerase.

This compound: Targeting the MmpL3 Transporter

This compound belongs to a class of compounds known as spirocycles. Evidence suggests that these compounds exert their anti-tubercular activity by targeting the essential mycobacterial membrane protein Large 3 (MmpL3).[4] MmpL3 is a transporter protein that plays a critical role in the biosynthesis of the mycobacterial cell wall by transporting mycolic acids, a key component of the outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death.

GSK2200150A_Mechanism cluster_mycobacterium Mycobacterium Mycolic_Acid_Synthesis Mycolic Acid Precursor Synthesis MmpL3 MmpL3 Transporter Mycolic_Acid_Synthesis->MmpL3 Transport across inner membrane Cell_Wall Mycobacterial Cell Wall MmpL3->Cell_Wall Incorporation into outer membrane Cell Integrity Cell Integrity Cell_Wall->Cell Integrity This compound This compound This compound->MmpL3 Inhibition MIC_Workflow A Prepare serial dilutions of the antimicrobial agent in a 96-well plate C Inoculate each well of the plate with the bacterial suspension A->C B Prepare a standardized inoculum of the bacterial strain B->C D Incubate the plate under appropriate conditions (temperature, time) C->D E Add a growth indicator (e.g., resazurin), if applicable D->E F Visually or instrumentally assess bacterial growth in each well E->F G Determine the lowest concentration that inhibits visible growth (the MIC) F->G

References

A Comparative Guide to MmpL3 Inhibitors: GSK2200150A and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has emerged as a promising target for new anti-tubercular agents. This guide provides an objective comparison of GSK2200150A, a representative of the spirocycle class of MmpL3 inhibitors, with other notable inhibitors targeting this crucial protein. The information presented is supported by experimental data to aid researchers in their drug discovery and development efforts.

Mechanism of Action: Targeting the Mycolic Acid Transport Pathway

MmpL3 is a resistance-nodulation-division (RND) superfamily transporter responsible for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the mycobacterial inner membrane. Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the outer membrane, ultimately resulting in bacterial cell death. Many MmpL3 inhibitors are believed to function by binding to a common pocket within the transmembrane domain of the protein, thereby blocking the proton motive force that drives the transport process.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibitors MmpL3 Inhibitors Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 Transport Mycomembrane_Synthesis Mycomembrane Synthesis MmpL3->Mycomembrane_Synthesis This compound This compound This compound->MmpL3 SQ109 SQ109 SQ109->MmpL3 AU1235 AU1235 AU1235->MmpL3 BM212 BM212 BM212->MmpL3 NITD304 NITD304 NITD304->MmpL3

Fig. 1: MmpL3-mediated transport of TMM and its inhibition.

Comparative In Vitro Activity of MmpL3 Inhibitors

The following table summarizes the in vitro activity of this compound and other well-characterized MmpL3 inhibitors against Mycobacterium tuberculosis H37Rv, along with their cytotoxicity against mammalian cell lines.

Inhibitor ClassCompoundMIC against M. tuberculosis H37Rv (µM)Cytotoxicity (IC50 in µM)Cell Line
Spirocycles This compound0.38[1]36[2]HepG2
Ethylenediamines SQ1090.7 - 1.56[3]>10Various
Adamantyl Ureas AU12350.22[4]725.8 (µg/mL)Vero
Pyrroles BM2125[2]91.55A549
Indole-2-carboxamides NITD-3040.02 (20 nM)[5]>50Various
Indole-2-carboxamides NITD-3490.03 (30 nM)[5]>50Various

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of MmpL3 inhibitors against M. tuberculosis H37Rv using a broth microdilution method.

MIC_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilutions of Inhibitor Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Results Read Results (e.g., Resazurin Assay) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 2: Experimental workflow for MIC determination.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • MmpL3 inhibitor stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution (0.025% w/v in sterile water)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the MmpL3 inhibitor in 7H9 broth in a 96-well plate. A typical starting concentration is 100 µM. Include a drug-free control (DMSO vehicle) and a media-only control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well should be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Result Reading: After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (IC50) of MmpL3 inhibitors against a mammalian cell line (e.g., HepG2).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MmpL3 inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the MmpL3 inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that reduces the absorbance by 50% compared to the vehicle control.

Trehalose Monomycolate (TMM) Transport Assay

This assay directly assesses the inhibition of MmpL3 function by measuring the accumulation of its substrate, TMM.

Materials:

  • M. tuberculosis culture

  • [14C]-acetic acid

  • MmpL3 inhibitor

  • Solvents for lipid extraction (chloroform, methanol)

  • TLC plates and developing solvent

Procedure:

  • Radiolabeling: Grow M. tuberculosis to mid-log phase and incubate with [14C]-acetic acid to allow for incorporation into mycolic acids.

  • Inhibitor Treatment: Treat the radiolabeled culture with the MmpL3 inhibitor at a concentration of 5-10 times its MIC.

  • Lipid Extraction: After a defined incubation period, extract the total lipids from the bacterial cells.

  • TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).

  • Visualization and Quantification: Visualize the radiolabeled lipids using autoradiography or a phosphorimager. Inhibition of MmpL3 is indicated by an accumulation of TMM compared to the untreated control.[6]

References

Navigating the Landscape of TB Drug Resistance: A Comparative Guide to GSK2200150A Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. In the quest for novel therapeutics, understanding the potential for cross-resistance between new drug candidates and existing anti-tubercular agents is paramount. This guide provides a comprehensive overview of the current understanding of cross-resistance involving GSK2200150A, a promising anti-TB agent, with other tuberculosis drugs. While direct comparative experimental data for this compound against a wide panel of resistant strains remains limited in publicly available literature, this guide synthesizes the known information regarding its mechanism of action, the general principles of cross-resistance for its drug class, and the methodologies employed in such crucial studies.

Understanding this compound and its Target

This compound is an antimycobacterial agent identified through high-throughput screening by GlaxoSmithKline. It belongs to the spiro[piperidine-4,2'-thieno[3,2-e]pyran] series of compounds and has demonstrated potent activity against M. tuberculosis. The primary target of this compound has been identified as the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein responsible for the export of mycolic acids, crucial components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall biosynthesis, leading to bacterial death. This mechanism of action is distinct from many first- and second-line TB drugs, suggesting a potential lack of cross-resistance with agents targeting other cellular pathways.

Cross-Resistance Profile of this compound: What the Evidence Suggests

Direct, comprehensive studies detailing the cross-resistance of this compound with a wide array of TB drugs are not yet extensively published. However, based on its mechanism of action and studies on other MmpL3 inhibitors, we can infer potential cross-resistance patterns.

Cross-resistance is most likely to occur with other compounds that also target MmpL3. Several other experimental anti-TB drugs, such as SQ109, AU1235, and BM212, are also known to inhibit MmpL3. Resistance to one MmpL3 inhibitor can confer resistance to others if the mutations in the mmpL3 gene alter the drug binding site in a way that affects multiple inhibitors.

Conversely, cross-resistance between this compound and drugs with different mechanisms of action is expected to be minimal. For instance:

  • Rifampicin: Targets the β-subunit of the RNA polymerase (rpoB).

  • Isoniazid: Primarily inhibits mycolic acid synthesis through targeting InhA, but requires activation by KatG.

  • Fluoroquinolones (e.g., Moxifloxacin): Inhibit DNA gyrase (GyrA and GyrB).

  • Aminoglycosides (e.g., Amikacin, Kanamycin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

Therefore, M. tuberculosis strains resistant to these established drugs, due to mutations in their respective target genes, would likely remain susceptible to this compound. However, non-target-based resistance mechanisms, such as the upregulation of efflux pumps, could potentially confer low-level cross-resistance to a broader range of compounds and warrant investigation.

Illustrative Comparison of Minimum Inhibitory Concentrations (MICs)

The following table provides a hypothetical representation of the kind of data generated in a cross-resistance study. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. In a real-world study, this compound would be tested against various drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound, as such comprehensive data is not currently available in the public domain.

M. tuberculosis StrainResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)This compound MIC (µg/mL)
H37RvDrug-Susceptible0.050.10.1250.1
MDR Isolate 1INH-R, RIF-R> 8> 40.1250.1
XDR Isolate 2INH-R, RIF-R, MFX-R> 8> 4> 20.1
INH-R Isolate 3INH Monoresistant> 80.10.1250.1
RIF-R Isolate 4RIF Monoresistant0.05> 40.1250.1
MFX-R Isolate 5MFX Monoresistant0.050.1> 20.1

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance relies on robust and standardized experimental protocols. The cornerstone of this assessment is the measurement of the Minimum Inhibitory Concentration (MIC) of the investigational drug against a panel of well-characterized drug-resistant M. tuberculosis strains.

Bacterial Strains and Culture Conditions
  • Strains: A panel of clinically relevant M. tuberculosis strains is used, including a drug-susceptible reference strain (e.g., H37Rv), and well-characterized strains with resistance to first-line (isoniazid, rifampicin, ethambutol, pyrazinamide) and second-line (fluoroquinolones, injectable agents) drugs. This panel should include both mono-resistant and multidrug-resistant isolates.

  • Culture Medium: M. tuberculosis is typically cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol. For solid media assays, Middlebrook 7H10 or 7H11 agar supplemented with OADC is used.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods. The Resazurin Microtiter Assay (REMA) is a commonly used colorimetric broth microdilution method that is relatively rapid and cost-effective.

Resazurin Microtiter Assay (REMA) Protocol:

  • Drug Preparation: Stock solutions of the drugs are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates with 7H9 broth to achieve a range of final concentrations.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and its density is adjusted to a McFarland standard (typically 0.5), which corresponds to a known bacterial concentration. This suspension is then further diluted to achieve the final desired inoculum size in the wells.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the drug dilutions. Control wells (no drug) are included to ensure bacterial viability.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period, typically 7-14 days.

  • Resazurin Addition: After incubation, a solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active bacteria.

  • Reading Results: The plates are incubated for a further 24-48 hours. The MIC is determined as the lowest drug concentration at which the color of the well remains blue, indicating inhibition of bacterial growth. A color change to pink indicates bacterial growth.

Visualizing the Experimental Workflow and Target Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining cross-resistance and the signaling pathway of the MmpL3 target.

experimental_workflow cluster_preparation Preparation cluster_assay MIC Assay (REMA) cluster_analysis Data Analysis start Start: Select M. tb Strains (Susceptible & Resistant Isolates) culture Culture M. tb Strains in Middlebrook 7H9 Broth start->culture inoculate Inoculate 96-well Plates with M. tb and Drug Dilutions culture->inoculate prepare_drugs Prepare Serial Dilutions of this compound & Other TB Drugs prepare_drugs->inoculate incubate1 Incubate Plates at 37°C (7-14 days) inoculate->incubate1 add_resazurin Add Resazurin Indicator incubate1->add_resazurin incubate2 Incubate Plates at 37°C (24-48 hours) add_resazurin->incubate2 read_mic Read MICs (Lowest concentration with no color change) incubate2->read_mic compare_mic Compare MICs of this compound across different resistant strains read_mic->compare_mic end End: Determine Cross-Resistance Profile compare_mic->end

Workflow for Determining Cross-Resistance

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Binds to TMM_transported Transported TMM MmpL3->TMM_transported Transports Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Assembly) TMM_transported->Mycolic_Acid_Layer Incorporated into This compound This compound This compound->MmpL3 Inhibits

Mechanism of Action of this compound

Conclusion

This compound represents a promising new avenue for the treatment of tuberculosis due to its novel mechanism of action targeting MmpL3. While comprehensive clinical data on cross-resistance is still emerging, the available information suggests a low probability of cross-resistance with existing TB drugs that have different cellular targets. Further in-depth studies are crucial to fully characterize its resistance profile and to guide its potential future use in combination therapies against drug-resistant M. tuberculosis. The experimental protocols outlined in this guide provide a framework for the necessary investigations to build a complete picture of this compound's activity and its role in the fight against tuberculosis.

A Comparative In Vivo Analysis of GSK3036656 (Ganfeborole) and Standard Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the investigational tuberculosis (TB) drug GSK3036656, also known as ganfeborole, and the standard first-line TB treatment regimen (HRZE). The data presented is primarily derived from a Phase IIa clinical trial (NCT03557281) designed to evaluate the early bactericidal activity (EBA), safety, and tolerability of GSK3036656.

Executive Summary

GSK3036656 (ganfeborole) is a first-in-class antitubercular agent that has demonstrated promising early bactericidal activity in patients with drug-susceptible pulmonary tuberculosis. In a Phase IIa clinical trial, GSK3036656 exhibited a dose-dependent reduction in Mycobacterium tuberculosis colony-forming units (CFU) in sputum over a 14-day treatment period. While a direct statistical comparison was not the primary objective of the study, the standard of care (SoC) regimen also demonstrated a positive treatment response. The safety profile of GSK3036656 was found to be comparable to the standard treatment, with no serious adverse events reported at the tested doses.

Data Presentation: Early Bactericidal Activity

The primary measure of efficacy in the Phase IIa trial was the Early Bactericidal Activity (EBA), assessed by the change in log10 CFU per milliliter of sputum (EBA CFU₀₋₁₄) and the change in time to sputum culture positivity (TTP) over 14 days.

Treatment GroupDoseMean Change in log₁₀ CFU/mL (95% CI)Mean Change in Time to Positivity (TTP)
GSK3036656 1 mgSmallest decline in bacterial loadNot specified
5 mgNumerical reduction from baselineIncrease over time
15 mgNumerical reduction from baselineIncrease over time
30 mg -0.138 (-0.167, -0.109) Increase of 0.22 log₁₀/mL (95% CI: 0.019, 0.024)
Standard of Care (HRZE) Standard DoseDecrease from baselineIncrease over time

Note: Specific quantitative values for the Standard of Care arm from the NCT03557281 trial were not publicly available at the time of this guide's compilation. However, the trial reported a positive response in the SoC group.[1]

Experimental Protocols

Phase IIa Clinical Trial (NCT03557281) Protocol

Objective: To investigate the early bactericidal activity, safety, and tolerability of GSK3036656 in participants with drug-sensitive pulmonary tuberculosis.[2]

Study Design: A single-center, open-label, randomized Phase IIa trial. Participants were randomized in a 3:1 ratio to receive either GSK3036656 or the standard-of-care regimen.[2][3]

Participant Population: Male participants aged 18-65 years with newly diagnosed, untreated, rifampicin-susceptible pulmonary tuberculosis.[1][4]

Treatment Arms:

  • GSK3036656 Cohorts: Participants received once-daily oral doses of 1 mg, 5 mg, 15 mg, or 30 mg for 14 days. The 30 mg cohort, for instance, received a 75 mg loading dose on day 1, followed by 30 mg daily from day 2 to day 14.[2]

  • Standard of Care (SoC) Arm: Participants received a standard-of-care regimen for drug-sensitive TB, which was a fixed-dose combination tablet of isoniazid, rifampicin, pyrazinamide, and ethambutol (HRZE), administered orally once daily for 14 days. The specific product used was Rifafour e-275 or an equivalent generic alternative.[1][2][5]

Primary Endpoint: The rate of change in log₁₀ colony-forming units (CFU) per mL of sputum from baseline to Day 14 (EBA CFU₀₋₁₄).[2]

Secondary Endpoint: The rate of change in time to sputum culture positivity (TTP) from baseline to Day 14.[2]

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Preclinical In Vivo Mouse Model

In preclinical studies using a mouse model of TB infection, GSK3036656 demonstrated potent in vivo efficacy. Oral administration of GSK3036656 at doses as low as 0.5 mg/kg was shown to be cidal.[3]

Mechanism of Action: GSK3036656

GSK3036656 is a first-in-class inhibitor of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[6] This enzyme is crucial for protein synthesis in the bacterium. By inhibiting LeuRS, GSK3036656 effectively blocks the attachment of leucine to its corresponding transfer RNA (tRNA), thereby halting protein production and leading to bacterial cell death.[7][8]

GSK3036656_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth GSK3036656 GSK3036656 (Ganfeborole) GSK3036656->Inhibition Inhibition->LeuRS Inhibition

Caption: Mechanism of action of GSK3036656 in M. tuberculosis.

Experimental Workflow: Phase IIa Clinical Trial

The following diagram illustrates the workflow of the Phase IIa clinical trial (NCT03557281) comparing GSK3036656 with the standard of care.

Clinical_Trial_Workflow cluster_gsk GSK3036656 Arm cluster_soc Standard of Care Arm cluster_analysis Efficacy & Safety Analysis Screening Screening of Patients (Drug-Susceptible Pulmonary TB) Randomization Randomization (3:1) Screening->Randomization GSK_Dosing Daily Oral Dosing (14 days) (1, 5, 15, or 30 mg) Randomization->GSK_Dosing SoC_Dosing Daily Oral Dosing (14 days) (HRZE - Rifafour e-275) Randomization->SoC_Dosing Sputum_Collection Daily Sputum Collection (Baseline to Day 14) GSK_Dosing->Sputum_Collection Safety_Monitoring Adverse Event Monitoring GSK_Dosing->Safety_Monitoring SoC_Dosing->Sputum_Collection SoC_Dosing->Safety_Monitoring EBA_CFU EBA by CFU Count Sputum_Collection->EBA_CFU EBA_TTP EBA by Time to Positivity Sputum_Collection->EBA_TTP

Caption: Workflow of the Phase IIa EBA clinical trial.

References

A Comparative Toxicological Profile of GSK2200150A and First-Line Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel antitubercular candidate is paramount for its progression through the development pipeline. This guide provides a comparative overview of the available toxicological data for GSK2200150A against the established first-line antitubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. A significant challenge in this comparison is the limited publicly available preclinical and clinical toxicological data for this compound.

A search of the available literature and safety data sheets reveals that this compound is harmful if swallowed and demonstrates high toxicity to aquatic life.[1] However, detailed in vivo and in vitro toxicology studies, which are crucial for a comprehensive safety assessment, are not readily accessible in the public domain. Consequently, a direct quantitative comparison of toxicological parameters between this compound and other antituberculars is not feasible at this time.

This guide will, therefore, focus on summarizing the well-documented toxicological profiles of isoniazid, rifampicin, pyrazinamide, and ethambutol, supported by experimental data and protocols, to provide a benchmark for the future evaluation of novel compounds like this compound.

Comparative Toxicological Summary of First-Line Antitubercular Drugs

The primary toxicities associated with first-line antitubercular drugs are hepatotoxicity, neurotoxicity, and ocular toxicity. The following table summarizes the key toxicological findings for these established drugs.

DrugPrimary ToxicityKey Toxicological Endpoints & Observations
Isoniazid (INH) Hepatotoxicity, Neurotoxicity Hepatotoxicity: Elevation of serum aminotransferases (ALT, AST).[2][3] Acute toxicity can lead to seizures.[4][5][6] Chronic use can result in severe, sometimes fatal, hepatitis.[4][5] Neurotoxicity: Peripheral neuropathy is a common dose-related side effect.[6]
Rifampicin (RIF) Hepatotoxicity, Hematological disorders Hepatotoxicity: Can cause cholestatic jaundice and hepatitis, particularly when co-administered with other hepatotoxic drugs.[7][8] Potent inducer of cytochrome P450 enzymes, leading to numerous drug-drug interactions.[7] Hematological: Thrombocytopenia and hemolytic anemia have been reported.[7]
Pyrazinamide (PZA) Hepatotoxicity, Hyperuricemia Hepatotoxicity: Dose-dependent hepatotoxicity is a major concern.[9][10] The risk of liver injury increases when used in combination with other antitubercular agents.[9][11] Hyperuricemia: Can inhibit the renal excretion of uric acid, potentially leading to gout.[12]
Ethambutol (EMB) Ocular Toxicity Ocular Toxicity: Dose- and duration-dependent optic neuritis is the most significant adverse effect, which can lead to decreased visual acuity and color blindness.[13][14][15] Regular ophthalmologic monitoring is crucial during treatment.[15]

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the consistent and reliable evaluation of drug-induced toxicity. Below are examples of methodologies employed in assessing the key toxicities of antitubercular drugs.

Hepatotoxicity Assessment (Animal Models)
  • Objective: To induce and evaluate hepatotoxicity of antitubercular drugs in a rodent model.

  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration:

    • Isoniazid (INH): 100 mg/kg, administered orally for 21 days.[2]

    • Rifampicin (RIF): 100 mg/kg, administered orally in combination with INH.[2]

    • Combination Therapy: A combination of INH (50 mg/kg), RIF (100 mg/kg), and Pyrazinamide (PZA) (350 mg/kg) can also be used to mimic clinical treatment regimens.

  • Parameters Monitored:

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are measured. An elevation of ALT/AST levels to more than three times the upper limit of normal is often considered indicative of hepatotoxicity.[3]

    • Histopathology: Liver tissues are collected, fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for hepatocellular necrosis, inflammation, and other pathological changes.

Ocular Toxicity Assessment for Ethambutol
  • Objective: To detect early signs of ethambutol-induced optic neuropathy.

  • Clinical Monitoring Protocol:

    • Baseline Examination: A comprehensive ophthalmologic examination should be performed before initiating ethambutol therapy. This includes:

      • Visual acuity testing (e.g., Snellen chart).

      • Color vision testing (e.g., Ishihara plates).

      • Visual field examination (perimetry).

      • Fundus photography.

      • Optical Coherence Tomography (OCT) to measure the retinal nerve fiber layer (RNFL) thickness.[4]

    • Follow-up Examinations: Patients should be monitored regularly (e.g., monthly) throughout the course of treatment. Any changes in visual acuity, color perception, or visual fields should prompt immediate discontinuation of the drug and further investigation.

Signaling Pathways and Logical Relationships in Antitubercular Drug Toxicity

Understanding the molecular mechanisms underlying drug toxicity is crucial for developing safer alternatives. The following diagrams illustrate a simplified workflow for toxicity screening and a hypothesized pathway for isoniazid-induced hepatotoxicity.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound Library Compound Library Hepatocyte Culture Hepatocyte Culture Compound Library->Hepatocyte Culture Treatment Cytotoxicity Assays Cytotoxicity Assays Lead Compounds Lead Compounds Cytotoxicity Assays->Lead Compounds Hit Selection Hepatocyte Culture->Cytotoxicity Assays Assessment Animal Models Animal Models Lead Compounds->Animal Models Dosing Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies Monitoring Clinical Candidate Clinical Candidate Toxicology Studies->Clinical Candidate Safety Profile

Caption: A generalized workflow for preclinical toxicity screening of new drug candidates.

isoniazid_hepatotoxicity INH Isoniazid (INH) NAT2 N-acetyltransferase 2 (NAT2) INH->NAT2 Metabolism Acetylhydrazine Acetylhydrazine NAT2->Acetylhydrazine CYP2E1 Cytochrome P450 2E1 (CYP2E1) Acetylhydrazine->CYP2E1 Oxidation ReactiveMetabolites Reactive Metabolites CYP2E1->ReactiveMetabolites ProteinAdducts Covalent Binding to Cellular Proteins ReactiveMetabolites->ProteinAdducts MitochondrialDysfunction Mitochondrial Dysfunction & Oxidative Stress ReactiveMetabolites->MitochondrialDysfunction HepatocellularNecrosis Hepatocellular Necrosis ProteinAdducts->HepatocellularNecrosis MitochondrialDysfunction->HepatocellularNecrosis

Caption: Hypothesized signaling pathway of isoniazid-induced hepatotoxicity.

Conclusion

While a definitive comparative toxicological profile of this compound remains elusive due to the lack of public data, the well-established safety profiles of first-line antitubercular drugs provide a critical framework for its future evaluation. The primary concerns for existing therapies—hepatotoxicity, neurotoxicity, and ocular toxicity—highlight the key areas of focus for the preclinical and clinical development of any new antitubercular agent. The experimental protocols outlined in this guide offer standardized approaches to assess these potential liabilities. As more data on this compound becomes available, a direct and quantitative comparison will be essential to accurately position its therapeutic index relative to the current standard of care.

References

Head-to-Head Comparison of IAP Antagonist Analogues' Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of prominent Inhibitor of Apoptosis Protein (IAP) antagonists.

In the landscape of targeted cancer therapy, Inhibitor of Apoptosis Protein (IAP) antagonists have emerged as a promising class of drugs.[1] These agents, also known as SMAC mimetics, function by neutralizing IAP proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1] IAPs are frequently overexpressed in various tumors, contributing to treatment resistance and poor clinical outcomes.[2][3] This guide provides a head-to-head comparison of the activity of key IAP antagonist analogues, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Activity of IAP Antagonists

The efficacy of IAP antagonists can be evaluated through various metrics, including their binding affinity to different IAP proteins and their in vitro cytotoxic effects on cancer cell lines. The following table summarizes key activity data for several prominent IAP antagonists.

CompoundTarget IAPsBinding Affinity (IC50/Ki, nM)Cell LineIn Vitro Potency (GI50/IC50, µM)
Xevinapant (Debio 1143) cIAP1, cIAP2, XIAPcIAP1: <1, cIAP2: <1, XIAP: <10SCCHNPotentiation of chemotherapy and radiotherapy[2][3]
Birinapant cIAP1, cIAP2, XIAPcIAP1: <1, cIAP2: <1, XIAP: 43Ovarian, Colorectal CancerSynergistic effects with other agents[4][5]
LCL161 cIAP1, cIAP2, XIAPcIAP1: 0.35, XIAP: 35Neuroblastoma, MyelomaCombination therapy potential[4]
SM-164 cIAP1, cIAP2, XIAPcIAP1: 0.31, cIAP2: 0.81, XIAP: 1.1Pancreatic Cancer, HCCEnhances chemotherapy efficacy[4]

Note: The binding affinities and in vitro potencies can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative summary from published literature.

Signaling Pathways of IAP Antagonists

IAP antagonists exert their pro-apoptotic effects by modulating key signaling pathways that regulate cell death. A primary mechanism involves the inhibition of cIAP1 and cIAP2, leading to the stabilization of NIK and subsequent activation of the non-canonical NF-κB pathway. This can induce the production of endogenous TNFα, which in turn can trigger apoptosis through the extrinsic pathway. Furthermore, by antagonizing XIAP, these compounds prevent the direct inhibition of caspases, the key executioners of apoptosis.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_iap IAP Regulation cluster_nfkb Non-canonical NF-κB Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Effector Caspases Effector Caspases Caspase-8->Effector Caspases Apoptosis Apoptosis Effector Caspases->Apoptosis IAP Antagonist IAP Antagonist XIAP XIAP IAP Antagonist->XIAP inhibit cIAP1/2 cIAP1/2 IAP Antagonist->cIAP1/2 inhibit XIAP->Caspase-8 XIAP->Effector Caspases NIK NIK cIAP1/2->NIK degrade SMAC SMAC SMAC->XIAP inhibit IKKα IKKα NIK->IKKα activate p100 p100 IKKα->p100 process p52/RelB p52/RelB p100->p52/RelB TNFα Production TNFα Production p52/RelB->TNFα Production TNFα Production->Death Receptors activate

Caption: IAP Antagonist Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of IAP antagonists.

1. IAP Binding Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)

  • Objective: To determine the binding affinity of the antagonist to specific IAP proteins.

  • Principle: A competitive binding assay where the antagonist competes with a fluorescently labeled tracer for binding to the BIR domain of the target IAP protein.

  • Procedure:

    • Recombinant IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) is incubated with a fluorescently labeled SMAC peptide tracer and varying concentrations of the IAP antagonist.

    • The reaction is allowed to reach equilibrium.

    • The HTRF signal is measured, which is proportional to the amount of tracer bound to the IAP protein.

    • IC50 values are calculated from the dose-response curves.

2. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

  • Objective: To measure the effect of the IAP antagonist on the viability and proliferation of cancer cells.

  • Principle: These assays measure metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the IAP antagonist, alone or in combination with another therapeutic agent.

    • After a specified incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo) is added.

    • The absorbance or luminescence is measured, respectively.

    • GI50 or IC50 values are determined from the resulting dose-response curves.

3. Caspase Activity Assay

  • Objective: To quantify the activation of executioner caspases (e.g., caspase-3/7) in response to treatment with an IAP antagonist.

  • Principle: A luminogenic or fluorogenic substrate for caspase-3/7 is added to cell lysates. Cleavage of the substrate by active caspases generates a signal that is proportional to caspase activity.

  • Procedure:

    • Cells are treated with the IAP antagonist for a specified time.

    • Cells are lysed to release intracellular contents.

    • The cell lysate is incubated with the caspase substrate.

    • The luminescence or fluorescence is measured.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis IAP Binding Assay IAP Binding Assay Compound Synthesis->IAP Binding Assay Cell Viability Assay Cell Viability Assay IAP Binding Assay->Cell Viability Assay Caspase Activity Assay Caspase Activity Assay Cell Viability Assay->Caspase Activity Assay Xenograft Model Xenograft Model Cell Viability Assay->Xenograft Model Western Blot Western Blot Caspase Activity Assay->Western Blot Protein expression Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies

Caption: General Experimental Workflow for IAP Antagonist Evaluation.

Conclusion

The development of IAP antagonists represents a significant advancement in targeted cancer therapy. While many analogues share a common mechanism of action, their distinct binding affinities and cellular activities underscore the importance of head-to-head comparisons. The data and methodologies presented in this guide offer a framework for the continued evaluation and optimization of this promising class of anti-cancer agents. Further research, including in vivo studies and clinical trials, is crucial to fully elucidate their therapeutic potential. Several IAP inhibitors are currently under clinical investigation, with xevinapant showing promising results in Phase II trials for head and neck cancer.[3][6] The continuous development of novel IAP antagonists and combination strategies holds the key to overcoming drug resistance and improving patient outcomes in various malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of GSK2200150A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling GSK2200150A, a potent anti-tuberculosis agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols for laboratory chemical waste.

Core Hazards and Safety Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Understanding these hazards is fundamental to implementing the correct disposal pathway. The compound's material safety data sheet (MSDS) is the primary source of safety information and should always be consulted before handling.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.[2]
Acute aquatic toxicityH400Very toxic to aquatic life.[2]
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.

  • Body Protection: Impervious clothing.[2]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dusts are generated.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[2] This necessitates treating it as a hazardous chemical waste. The following steps provide a clear workflow for its proper disposal.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the container is clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazard symbols.

  • Spill Management: In the event of a spill, prevent it from entering drains or water courses.[2] Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[2] The contaminated absorbent material must then be collected and disposed of as hazardous waste.

  • Decontamination: Following a spill or at the end of an experimental run, decontaminate surfaces and equipment by scrubbing with alcohol.[2] All materials used for decontamination, such as wipes or towels, should also be disposed of as hazardous waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by a licensed environmental waste management service. Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize spill_check Spill or Residue? containerize->spill_check spill_management Contain and Absorb Spill spill_check->spill_management Yes waste_pickup Arrange for Licensed Hazardous Waste Pickup spill_check->waste_pickup No decontaminate Decontaminate Surfaces and Equipment spill_management->decontaminate collect_materials Collect Contaminated Materials decontaminate->collect_materials collect_materials->containerize end End: Proper Disposal Complete waste_pickup->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling GSK2200150A

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, operation, and disposal of the potent anti-tuberculosis agent GSK2200150A are critical for ensuring the safety of laboratory personnel and the environment. This guide provides immediate, procedural, and step-by-step instructions to minimize exposure risk and maintain experimental integrity.

This compound is a potent compound that is harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is therefore mandatory for all personnel involved in its handling. The following information synthesizes manufacturer safety data with best practices for handling cytotoxic and potent compounds in a research setting.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. A risk assessment should be conducted for each specific procedure to ensure the highest level of protection.[2]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Thicker, industrial-grade gloves (>0.45mm) made of latex, neoprene, or nitrile for spill cleanup.[3]
Body Protection Disposable, solid-front, back-closing gown.Impervious clothing or disposable coveralls for full-body protection.[1]
Eye/Face Protection Safety glasses with side shields.Chemical splash goggles and a full-face shield, especially when there is a splash hazard.[3]
Respiratory Protection A NIOSH-approved respirator is recommended.A powered air-purifying respirator (PAPR) for procedures with a high risk of aerosolization.

Operational Plan: Step-by-Step Handling Procedures

A designated area, such as a chemical fume hood or a biological safety cabinet, should be established for all manipulations of this compound to prevent cross-contamination.[1]

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Workspace: Line the work surface within the containment unit with a disposable, absorbent bench liner.

  • Gather Materials: Assemble all necessary equipment, including an analytical balance, weigh paper, spatulas, volumetric flasks, solvent, and a designated cytotoxic waste container.

  • Weighing: Carefully weigh the desired amount of this compound powder on weigh paper. Conduct this step gently to minimize the creation of airborne dust. Automated dispensing systems can significantly improve operator safety during this step.[4]

  • Solubilization: Gently transfer the weighed powder into a volumetric flask. Rinse the weigh paper with the solvent to ensure a complete transfer. Cap the flask and mix until the compound is fully dissolved.

Experimental Use
  • Closed Systems: Utilize Luer-lock fittings and needleless systems for any solution transfers to minimize the risk of spills and aerosol generation.

  • Labeling: Clearly label all containers with the compound name, concentration, and hazard symbols.

  • Transport: When moving this compound within the laboratory, use sealed, leak-proof secondary containers.[5]

Disposal Plan

Proper segregation and disposal of all materials contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled, leak-proof, and puncture-resistant cytotoxic waste container (typically purple).Incineration at a licensed hazardous waste facility.[6]
Liquid Waste Labeled, leak-proof cytotoxic waste container.Incineration at a licensed hazardous waste facility. Do not dispose of down the drain.[1][6]
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.Incineration at a licensed hazardous waste facility.

All disposable items, including gloves, gowns, bench liners, and weighing paper, must be discarded into the designated cytotoxic waste container immediately after use.

Emergency Procedures

Spill Management
  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on appropriate PPE, including a respirator, before attempting to clean the spill.

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.

  • Decontamination: Clean the spill area following the decontamination protocol below.

  • Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Decontamination Protocol

Regular decontamination of work surfaces and equipment is essential to prevent the accumulation of this compound residues.

  • Deactivation: Wipe surfaces with a solution of sodium hypochlorite (bleach) to inactivate the compound. Allow for an appropriate contact time as per institutional guidelines.

  • Decontamination: Clean the surfaces with a detergent solution to remove any remaining residue.

  • Cleaning: Wipe the surfaces with 70% isopropyl alcohol to remove any remaining cleaning agents.

  • Disposal: All wipes and cleaning materials must be disposed of as cytotoxic waste.

GSK220015A_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Containment Unit prep_ppe->prep_workspace prep_weigh Weigh Compound prep_workspace->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_handle Handle in Closed System prep_dissolve->exp_handle exp_transport Transport in Secondary Container exp_handle->exp_transport disp_solid Solid Waste exp_handle->disp_solid disp_liquid Liquid Waste exp_handle->disp_liquid disp_sharps Sharps exp_handle->disp_sharps spill_secure Secure Area exp_handle->spill_secure Spill Event end end exp_transport->end disp_container Cytotoxic Waste Container disp_solid->disp_container disp_liquid->disp_container disp_sharps->disp_container disp_incinerate Incineration disp_container->disp_incinerate spill_ppe Don PPE spill_secure->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_decon Decontaminate spill_contain->spill_decon spill_dispose Dispose as Cytotoxic Waste spill_decon->spill_dispose spill_dispose->disp_container start start->prep_ppe

Caption: Workflow for Handling this compound

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.